6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOJXDAZYNIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724892 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-19-8 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic structure and the presence of a carboxylic acid handle for further derivatization make it a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on presenting clear, actionable data for researchers in the field.
Chemical Properties and Data
This section summarizes the key physicochemical properties of this compound. The data has been compiled from various sources and is presented for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| CAS Number | 1211596-19-8 | [1][3] |
| Appearance | Solid | [4] |
| Melting Point | Not explicitly available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. Limited solubility in non-polar organic solvents and water is anticipated. | [5] |
| Storage | Store in a dry, sealed place at 2-8°C. | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
A Chinese patent provides a ¹H NMR spectrum of this compound in deuterated DMSO (DMSO-d₆). While the patent includes an image of the spectrum, a detailed peak list with chemical shifts (δ) and coupling constants (J) is not provided. The general regions of the signals are consistent with the structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carboxylic Acid Carbonyl (C=O): ~165-185 ppm
-
Aromatic and Heteroaromatic Carbons: ~110-150 ppm
Infrared (IR) Spectroscopy
No experimental IR spectrum for this compound was found. However, the expected characteristic absorption peaks for the functional groups present are:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹
-
C=C and C=N stretches (aromatic/heteroaromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: Typically in the fingerprint region below 1000 cm⁻¹.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this specific compound is not available. The expected molecular ion peak [M]⁺ would be at m/z 240 and [M+2]⁺ at m/z 242 with approximately equal intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragmentations of the pyrazolopyridine ring system.
Experimental Protocols
Synthesis of this compound
A method for the preparation of this compound is detailed in a Chinese patent. The synthesis involves the hydrolysis of the corresponding ethyl ester.[6]
Reaction Scheme:
Figure 1: General synthesis scheme.
Detailed Protocol (based on literature procedures for similar transformations):
-
Saponification: To a solution of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and water, add a solution of sodium hydroxide (e.g., 1M aqueous solution).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the solid with cold water and then dry it under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Biological Activity and Potential Applications
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Bioactive Molecules
The pyrazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Derivatives of pyrazolopyridines have been investigated for a range of activities, including:
-
Anticancer: Some pyrazole derivatives have been shown to target key proteins in cancer signaling pathways.[7]
-
Antiviral: Pyrazolopyridine derivatives have demonstrated inhibitory effects on viruses such as Herpes Simplex Virus Type-1 (HSV-1).[8]
-
Neurodegenerative Diseases: The parent compound has been cited as an intermediate in the synthesis of molecules for the treatment of Alzheimer's disease.
The bromine atom at the 6-position offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. The carboxylic acid at the 3-position is readily converted to amides, esters, and other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
Signaling Pathways
While no specific signaling pathways have been directly attributed to this compound itself, its derivatives are known to interact with various biological targets. For instance, some pyrazolopyridine derivatives have been identified as inhibitors of p110α-selective PI3 kinase.[6]
Figure 2: Drug discovery workflow.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed physicochemical and biological data for the title compound itself are limited in the public domain, its utility as a synthetic intermediate is well-established. This guide provides a summary of the available information to aid researchers in their drug discovery and development efforts. Further characterization of this compound would be beneficial to the scientific community.
References
- 1. CAS 1211596-19-8 | this compound - Synblock [synblock.com]
- 2. This compound - 1211596-19-8 | VulcanChem [vulcanchem.com]
- 3. 1211596-19-8|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 6-BroMopyrazolo[1,5-a]pyridine CAS#: 1264193-11-4 [m.chemicalbook.com]
- 7. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | MDPI [mdpi.com]
- 8. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS Number: 1211596-19-8
This technical guide provides a comprehensive overview of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
This compound is a substituted pyrazolo[1,5-a]pyridine derivative. The presence of the bromine atom and the carboxylic acid functional group makes it a versatile intermediate for further chemical modifications.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211596-19-8 | [3] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2][3] |
| Molecular Weight | 241.04 g/mol | [3] |
| Appearance | Light yellow to brown solid-liquid mixture | [4] |
| Storage | Sealed in a dry place, room temperature or 2-8°C | [3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound has been described in the Chinese patent CN117143095A.[5] The overall synthetic strategy involves the formation of a pyrazolo[1,5-a]pyridine core followed by the saponification of an ethyl ester intermediate. An alternative initial step can involve the amination of tribromopyridine.[5]
Synthesis of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (Intermediate)
A key intermediate, ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, is synthesized through a multi-step process involving a de-Boc reaction, cyclization, and subsequent purification.[5]
Table 2: Quantitative Data for Intermediate Synthesis
| Parameter | Value | Source |
| Yield | 40% | [5] |
| Purity (LC) | 93% | [5] |
Experimental Protocol: Saponification of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
This protocol details the final step in the synthesis of the title compound, as described in patent CN117143095A.[5]
Materials:
-
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (18 g)
-
Ethanol (180 ml)
-
1M Sodium Hydroxide (NaOH) solution (180 ml)
-
Hydrochloric acid (HCl) for acidification
-
Nitrogen gas
Procedure:
-
In a three-necked reaction flask equipped with a stirrer, add 180 ml of ethanol and 18 g of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
-
Maintain the temperature of the reaction mixture at 20°C.
-
Under a nitrogen atmosphere, slowly add 180 ml of 1M sodium hydroxide solution dropwise into the reaction flask at a rate of 20 ml/min.
-
After the addition is complete, continue to stir the mixture for 24 hours.
-
Upon completion, concentrate the reaction solution under reduced pressure.
-
Acidify the resulting residue with hydrochloric acid.
-
Filter the precipitate and dry to obtain this compound.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of bioactive molecules.[5] The pyrazolo[1,5-a]pyridine scaffold is a known pharmacophore found in compounds targeting a range of diseases.
Potential Therapeutic Areas
-
Neurodegenerative Diseases: This compound is cited as an intermediate for synthesizing drugs to treat Alzheimer's disease and other neurological disorders.[5]
-
Oncology: It is also implicated in the preparation of potential cancer therapeutics.[5] The broader class of pyrazolo[1,5-a]pyridines has been investigated as kinase inhibitors, which are crucial in cancer treatment.[4]
Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound as outlined in patent CN117143095A.
Caption: Synthetic pathway for this compound.
Hypothetical Signaling Pathway Involvement
Given that pyrazolo[1,5-a]pyridine derivatives are known to be p110α-selective PI3 kinase inhibitors, a potential mechanism of action for derivatives of the title compound could involve the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[4]
Caption: Potential inhibition of the PI3K/Akt pathway by a derivative.
Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of this chemical should only be performed by trained professionals in a laboratory setting with appropriate safety precautions. The biological activities discussed are based on the broader class of related compounds and are not yet specifically demonstrated for this compound itself in the available literature.
References
- 1. 1211596-19-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - 1211596-19-8 | VulcanChem [vulcanchem.com]
- 3. CAS 1211596-19-8 | this compound - Synblock [synblock.com]
- 4. 6-BroMopyrazolo[1,5-a]pyridine CAS#: 1264193-11-4 [m.chemicalbook.com]
- 5. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
A Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Key Intermediate in Drug Discovery
For Immediate Release
This whitepaper provides a detailed overview of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development. This document outlines its molecular structure, physicochemical properties, synthesis protocols, and its role as a crucial intermediate in the development of therapeutic agents.
Core Molecular and Physicochemical Data
This compound is a substituted pyrazolo[1,5-a]pyridine derivative. Its chemical information is summarized in the table below for ease of reference.
| Property | Data |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.044 g/mol [1][2] |
| CAS Number | 1211596-19-8[1][3] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | C1=CC2=C(C=NN2C=C1Br)C(=O)O[1] |
| InChI Key | FMBOJXDAZYNIQN-UHFFFAOYSA-N[4] |
| Appearance | Solid[4] |
| Purity | Commercially available up to ≥97%[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A detailed method has been disclosed in patent literature, outlining a scalable and efficient route.[1] An alternative, though less efficient, pathway has also been described.
High-Yield Synthesis Protocol
A favored synthesis route involves the use of tert-butyl (methanesulfonyl)oxycarbamate as a starting material. The overall process can be summarized in the following experimental workflow.
Caption: High-yield synthesis workflow for the target compound.
Detailed Steps:
-
De-Boc Reaction: Tert-butyl (methanesulfonyl)oxycarbamate is treated with an organic acid to remove the Boc protecting group, yielding hydroxylamine-O-sulfonic acid after quenching and filtration.[1]
-
Cyclization Reaction: The resulting intermediate is reacted with 1-amino-3-bromopyridine sulfonate and ethyl propiolate under basic conditions (e.g., potassium carbonate) to form the pyrazolo[1,5-a]pyridine ring system, affording ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.[1]
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylate salt. This is typically achieved by adding an aqueous solution of a base, such as 1M sodium hydroxide, to a solution of the ester in a solvent like ethanol at a controlled temperature (0-25 °C).[1]
-
Acidification: The reaction mixture is concentrated, and the pH is lowered with an acid (e.g., hydrochloric acid) to precipitate the final product, this compound, which is then collected by filtration and dried.[1]
Biological Significance and Applications
This compound serves as a vital pharmaceutical intermediate. It is particularly noted for its application in the synthesis of active pharmaceutical ingredients (APIs) for a range of diseases, including Alzheimer's disease, neurological disorders, and various cancers.[1]
Its structural core, pyrazolo[1,5-a]pyridine, is a recognized "drug-like" scaffold. Derivatives of this core have shown potent biological activities, including antitubercular effects.
Role in PI3K Inhibitor Development
This compound and its close analogs are instrumental in the discovery of selective inhibitors for phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform.[5][6] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of derived compounds.
The ability to synthesize novel pyrazolo[1,5-a]pyridine derivatives from this carboxylic acid allows for the exploration of structure-activity relationships (SAR) to develop potent and selective PI3K inhibitors. These inhibitors can block the downstream signaling cascade, thereby impeding cancer cell growth and survival.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its established synthesis routes and its utility as a scaffold for developing targeted therapies, particularly PI3K inhibitors, make it a compound of great interest for researchers dedicated to discovering next-generation therapeutics.
References
- 1. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. This compound - 1211596-19-8 | VulcanChem [vulcanchem.com]
- 3. CAS 1211596-19-8 | this compound - Synblock [synblock.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 6-BroMopyrazolo[1,5-a]pyridine CAS#: 1264193-11-4 [m.chemicalbook.com]
The Strategic Role of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid as a Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has emerged as a critical building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a new generation of therapeutic agents. Its rigid, bicyclic structure provides a privileged scaffold for the development of compounds targeting a range of diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and infectious diseases.[1] This technical guide provides an in-depth overview of the synthesis of this key intermediate, its derivatization into bioactive molecules, and the underlying biological pathways these compounds modulate. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug discovery and development.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a "hinge-binding" motif, bioisosteric to purine, which allows its derivatives to effectively dock into the ATP-binding sites of various kinases.[2] This characteristic has made it a focal point for the design of kinase inhibitors, a cornerstone of modern targeted cancer therapy. Furthermore, the structural features of this scaffold are amenable to modifications that can impart high potency and selectivity for other important biological targets. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position provides two key functional handles for synthetic diversification, allowing for the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its utility as a pharmaceutical intermediate. While several synthetic routes have been explored, a common challenge has been achieving high overall yields suitable for large-scale production. An early method involving the amination of tribromopyridine, followed by salt formation, cyclization, and hydrolysis, resulted in a total yield of less than 10%, requiring cumbersome silica gel column purification.[1]
A more recent and improved method, outlined in patent literature, provides a more efficient pathway.[1] This process involves a multi-step synthesis culminating in the hydrolysis of an ethyl ester precursor.
Key Synthetic Steps & Data
The synthesis of the ethyl ester intermediate, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, is a critical step. The subsequent hydrolysis to the final carboxylic acid is typically a high-yielding reaction.
| Step | Intermediate/Product | Reagents & Conditions | Yield | Purity | Reference |
| 1 | 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | Details in patent CN117143095A | 40% | 93% (LC) | [1] |
| 2 | This compound | 1M NaOH (aq), Ethanol, 0-25°C, followed by HCl acidification | High | High | [1] |
Experimental Protocol: Synthesis of this compound[1]
This protocol is adapted from patent literature and outlines the final hydrolysis step.
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound ethyl ester in ethanol.
-
Hydrolysis: Cool the solution to 0-25°C and slowly add a 1M aqueous solution of sodium hydroxide under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidification: Acidify the remaining aqueous solution with hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry to obtain this compound.
Application in the Synthesis of Bioactive Molecules
The carboxylic acid moiety of this compound is readily converted into a variety of functional groups, most commonly amides, which are prevalent in many drug molecules. This conversion allows for the introduction of diverse side chains that can interact with specific residues in the target protein, thereby fine-tuning the biological activity and selectivity.
Anticancer Agents: Kinase Inhibitors
The closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored for the development of kinase inhibitors for cancer therapy. These compounds act as ATP-competitive inhibitors of key kinases involved in cancer cell proliferation and survival, such as EGFR, B-Raf, MEK, and Trk kinases.[3][4] The pyrazolo[1,5-a]pyridine core serves a similar function.
Caption: Inhibition of the MAPK signaling pathway by a B-Raf inhibitor.
Neurodegenerative Diseases: GSK-3 Inhibitors for Alzheimer's Disease
Glycogen synthase kinase 3 (GSK-3) is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] The formation of neurofibrillary tangles from hyperphosphorylated tau contributes to neuronal dysfunction and cell death.[5] Inhibitors of GSK-3 are therefore considered a promising therapeutic strategy for Alzheimer's disease.[5][6] Several series of pyrazolo[3,4-b]pyridines have been identified as potent GSK-3 inhibitors.[7]
Caption: Inhibition of GSK-3β prevents tau hyperphosphorylation.
Antitubercular Agents
Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[8][9][10] This highlights the broad applicability of this scaffold in addressing major global health challenges.
The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative compound from this class against various M. tuberculosis strains.
| Compound | Mtb H37Rv (Wild-type) | rINH (Isoniazid-resistant) | rRMP (Rifampicin-resistant) | Reference |
| 6j | ≤0.002 µg/mL | ≤0.002 µg/mL | ≤0.002 µg/mL | [10] |
Experimental Protocol: Amide Coupling of this compound
This generalized protocol is based on the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides and can be adapted for coupling with various amines.[8]
Caption: General workflow for the synthesis of carboxamide derivatives.
-
Reaction Setup: To a solution of this compound in an appropriate aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDCI) and a tertiary amine base (e.g., DIPEA or triethylamine).
-
Activation: Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.
Conclusion
This compound is a high-value pharmaceutical intermediate with significant potential for the development of novel therapeutics. Its versatile chemistry allows for the synthesis of a wide array of derivatives, particularly carboxamides, that can be tailored to interact with specific biological targets. The demonstrated utility of the pyrazolo[1,5-a]pyridine scaffold in creating potent kinase inhibitors for oncology and GSK-3 inhibitors for neurodegenerative diseases underscores the importance of this building block in modern drug discovery. The synthetic protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to leverage the potential of this promising intermediate.
References
- 1. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use.[1] Among the various derivatives of this scaffold, 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has emerged as a critical intermediate for the synthesis of potent and selective kinase inhibitors targeting a range of diseases, including cancer and inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the application of this versatile building block in the synthesis of kinase inhibitors, complete with experimental protocols, quantitative data, and visual representations of relevant signaling pathways and synthetic workflows.
The Versatility of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core acts as a bioisostere of purine, enabling it to effectively bind to the ATP-binding site of kinases. The bromine atom at the 6-position and the carboxylic acid at the 3-position of this compound offer orthogonal handles for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety is particularly useful for forming amide bonds, a common linkage in many kinase inhibitors.
Application in the Synthesis of c-Kit Inhibitors
Recent advancements in the development of wild-type c-Kit inhibitors have utilized this compound as a key starting material.[3] These inhibitors are under investigation for the treatment of mast cell-associated diseases.[3]
Quantitative Data: Inhibition of c-Kit
The following table summarizes the in vitro activity of a representative compound synthesized using this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| Example Compound 1 | c-Kit | < 10 |
Table 1: In vitro inhibitory activity of a c-Kit inhibitor synthesized from this compound. Data extracted from patent literature.[3]
Experimental Protocol: Synthesis of a c-Kit Inhibitor Intermediate
The following protocol describes a key amide coupling step in the synthesis of a c-Kit inhibitor, starting from this compound.[3]
Step 1: Amide Coupling
-
To a solution of an appropriate amine intermediate in a suitable solvent such as N,N-dimethylformamide (DMF), add this compound.
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIEA).
-
Stir the reaction mixture at room temperature for a sufficient period to ensure complete reaction, typically monitored by LC-MS.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired amide intermediate.
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase plays a crucial role in cell survival, proliferation, and differentiation. Its signaling cascade is a key target in certain cancers.
Caption: The c-Kit signaling pathway initiated by Stem Cell Factor (SCF).
Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors
This compound has also been employed in the synthesis of selective inhibitors of Rho-kinases (ROCK), which are implicated in various cardiovascular diseases.[4]
Experimental Protocol: Synthesis of a ROCK Inhibitor
The following protocol outlines the synthesis of a ROCK inhibitor via an amide coupling reaction.[4]
Step 1: Amide Bond Formation
-
Dissolve this compound in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIEA) and HATU to the solution.
-
Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the hydrochloride salt of the desired amine intermediate and DIEA in anhydrous DMF.
-
Add the activated carboxylic acid solution to the amine solution.
-
Stir the final reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC or TLC).
-
The product can be isolated and purified using standard workup and chromatographic techniques.
ROCK Signaling Pathway
The Rho-kinase (ROCK) signaling pathway is a critical regulator of cell shape, motility, and contraction.
Caption: The RhoA/ROCK signaling pathway leading to actomyosin contraction.
Synthetic Workflow Overview
The general workflow for utilizing this compound in kinase inhibitor synthesis typically involves an amide coupling reaction as a key step.
Caption: General experimental workflow for kinase inhibitor synthesis.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the ability to undergo efficient and regioselective chemical modifications, make it an attractive starting point for the development of targeted therapeutics. The examples of c-Kit and ROCK inhibitors highlight the successful application of this intermediate in creating potent drug candidates. As the quest for more selective and effective kinase inhibitors continues, the strategic use of well-designed scaffolds like this compound will undoubtedly play a pivotal role in advancing the field of drug discovery.
References
- 1. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. WO2010017046A1 - Pyrazolo[1,5-a]pyridines as mark inhibitors - Google Patents [patents.google.com]
- 3. US20240262826A1 - Wild type kit inhibitors - Google Patents [patents.google.com]
- 4. US20160016914A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
The Emerging Role of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives in Alzheimer's Disease Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The multifactorial nature of AD necessitates the development of therapeutic agents that can modulate multiple pathological pathways. In this context, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising platform for the design of multi-target-directed ligands (MTDLs). This technical guide focuses on the therapeutic potential of derivatives of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , a key intermediate in the synthesis of novel compounds for AD research. While direct studies on this specific acid are limited, its structural motif is integral to a class of compounds showing significant promise in targeting key enzymatic and pathological processes in AD.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Structure in Alzheimer's Disease Drug Discovery
The pyrazolo[1,5-a]pyridine core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. In the context of Alzheimer's disease, this scaffold has been utilized to develop compounds that exhibit a range of beneficial activities. The planar nature of the pyrazolopyridine ring system allows for effective binding to the active sites of enzymes implicated in AD pathology and can interfere with the aggregation of pathological proteins.[1]
Derivatives of this scaffold have been investigated for their potential to:
-
Inhibit cholinesterase enzymes (AChE and BuChE)
-
Modulate the activity of β-secretase (BACE1) and γ-secretase
-
Inhibit the aggregation of both amyloid-β and tau proteins
-
Inhibit Glycogen Synthase Kinase-3β (GSK-3β)
Quantitative Data on Pyrazolopyridine Derivatives
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the reported inhibitory activities of various compounds containing the broader pyrazolopyridine or related pyrazole scaffolds against key Alzheimer's disease targets. This data provides a benchmark for the potential efficacy of novel compounds synthesized from the title acid.
| Compound Class | Target | IC50/EC50 | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | GSK-3β | ~1–4 µM | [2] |
| 6-aryl-pyrazolo[3,4-b]pyridines | GSK-3 | Potent inhibition | [3] |
| Pyrazole derivative | BACE1 | 0.12 nM (Ki) | [4] |
| Pyridine-derived γ-secretase modulators | γ-secretase | Potent modulation | [5] |
| Aminothienopyridazines (related scaffold) | Tau Aggregation | 30-51% inhibition | [6] |
Key Signaling Pathways and Experimental Workflows
The development of multi-target agents from the this compound scaffold involves a systematic workflow from synthesis to biological evaluation. The signaling pathways targeted are central to the pathology of Alzheimer's disease.
Multi-Target Drug Discovery Workflow
Amyloid Precursor Protein (APP) Processing Pathway
Tau Hyperphosphorylation Pathway
Detailed Experimental Protocols
The following are representative methodologies for key experiments based on the literature for evaluating compounds with a pyrazolopyridine scaffold.
Cholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the in vitro inhibitory activity of the test compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Principle: The assay measures the hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by the respective enzymes, which produces thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE or BuChE enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Thioflavin T (ThT) Amyloid-β Aggregation Assay
-
Objective: To assess the ability of test compounds to inhibit the aggregation of Aβ peptides.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
-
Procedure:
-
Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a black 96-well plate, mix the Aβ1-42 solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add ThT solution to each well.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) using a fluorescence plate reader.
-
Calculate the percentage of aggregation inhibition and determine the IC50 value.
-
Tau Protein Aggregation Inhibition Assay
-
Objective: To evaluate the inhibitory effect of test compounds on the heparin-induced aggregation of tau protein.
-
Principle: Similar to the Aβ assay, this assay often uses Thioflavin S or ThT to monitor the formation of tau fibrils.
-
Procedure:
-
Prepare a solution of recombinant tau protein (e.g., the K18 fragment) in a suitable buffer.
-
In a 96-well plate, combine the tau protein solution, heparin (to induce aggregation), and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified period (e.g., 24-72 hours).
-
Add ThT or Thioflavin S solution to each well.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Determine the percentage of inhibition and the IC50 value for each compound.
-
GSK-3β Kinase Activity Assay
-
Objective: To measure the inhibitory activity of the test compounds against GSK-3β.
-
Principle: This assay typically measures the phosphorylation of a specific substrate by GSK-3β using a radiolabeled ATP (e.g., [γ-³²P]ATP) or a fluorescence-based method.
-
Procedure (Luminescence-based):
-
In a 96-well plate, add the GSK-3β enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add a detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).
-
Measure the luminescence signal, which is inversely proportional to the kinase activity.
-
Calculate the percentage of GSK-3β inhibition and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of novel, multi-target agents for the treatment of Alzheimer's disease. The adaptability of this core structure allows for the synthesis of a diverse library of compounds that can be screened against key pathological targets. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships. Furthermore, lead compounds with promising in vitro profiles should be advanced to in vivo studies in animal models of Alzheimer's disease to assess their pharmacokinetic properties, brain penetrance, and therapeutic efficacy. The continued exploration of the pyrazolopyridine scaffold holds significant promise for the discovery of next-generation disease-modifying therapies for Alzheimer's disease.
References
- 1. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring-opened aminothienopyridazines as novel tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Pyrazolo[1,5-a]pyridine and its Analogs in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The scaffold of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, while not extensively documented in oncology literature itself, belongs to the broader class of pyrazolo[1,5-a]pyridines and the closely related pyrazolo[1,5-a]pyrimidines. These heterocyclic compounds have garnered significant attention in medicinal chemistry as privileged structures for the development of novel anticancer agents. Their structural similarity to endogenous purines allows them to interact with a variety of key biological targets involved in cancer cell proliferation, survival, and signaling. This technical guide provides an in-depth overview of the applications of these core scaffolds in oncology, focusing on their roles as kinase inhibitors, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways.
Quantitative Data Summary
The anticancer activity of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific protein kinases. The following tables summarize key in vitro data from various studies, showcasing the potential of these scaffolds.
Table 1: In Vitro Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles (Compound 14a) | HCT116 (Colon) | 0.0020 | [1] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 9b) | MCF-7 (Breast) | 8.4 (as EGFR inhibitor) | [2] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 7d) | HepG2 (Liver) | 24.24 | [3] |
| MCF-7 (Breast) | 14.12 | [3] | |
| A549 (Lung) | 30.03 | [3] | |
| Caco2 (Colon) | 29.27 | [3] | |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 10b) | HepG2 (Liver) | 17.12 | [3] |
| MCF-7 (Breast) | 10.05 | [3] | |
| A549 (Lung) | 29.95 | [3] | |
| Caco2 (Colon) | 25.24 | [3] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 6t) | CDK2 | 0.09 | [4][5] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 6s) | TRKA | 0.45 | [4][5] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 5h) | CDK2 | 0.022 | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 5i) | CDK2 | 0.024 | [6] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 10) | Pim-1 | 0.018 | [7] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 11) | Pim-1 | 0.027 | [7] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine Derivatives | PI3Kδ | Low nanomolar range | [8] |
| Pyrazolo[1,5-a]pyrimidine Derivative (Compound 9b) | EGFR | 0.0084 | [2] |
Key Signaling Pathways in Oncology Targeted by Pyrazolo[1,5-a]pyridine Analogs
Derivatives of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine have been shown to inhibit several key kinases implicated in cancer progression. The following diagrams illustrate the signaling pathways affected by these compounds.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anticancer potential of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, based on standard methodologies cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10]
1. Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[11][12][13][14]
1. Reagent Preparation:
-
Prepare the kinase reaction buffer (specific to the kinase being assayed, e.g., for PI3K: 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
-
Dilute the recombinant kinase, substrate (peptide or lipid), and ATP to their final desired concentrations in the kinase reaction buffer.
-
Prepare serial dilutions of the test compound in DMSO and then in the kinase reaction buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the following to each well:
-
1 µL of the diluted test compound or vehicle (DMSO).
-
2 µL of the diluted kinase.
-
2 µL of the substrate/ATP mixture.
-
-
Incubate the plate at room temperature for 60 minutes.
3. ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
4. Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
5. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their versatility allows for the synthesis of a wide range of derivatives that can potently and selectively inhibit key oncogenic kinases. The data and protocols presented in this guide highlight the significant potential of these core structures in oncology research and drug discovery. Further investigation and optimization of these compounds are warranted to translate their preclinical efficacy into clinically effective treatments for cancer.
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. promega.de [promega.de]
- 12. promega.com [promega.com]
- 13. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
The Therapeutic Potential of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the derivatives and analogs of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their applications in oncology and infectious diseases.
Synthesis of the Core Scaffold and Derivatives
The foundational step in the exploration of this chemical space is the synthesis of the this compound core. A common synthetic route involves a multi-step process beginning with the appropriate pyridine precursor. A patented method outlines a process involving the formation of hydroxylamine-O-sulfonic acid, followed by the preparation of 1-amino-3-bromopyridine sulfonate and subsequent cyclization and saponification steps to yield the desired carboxylic acid.[1] Another general approach involves the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative, and subsequent hydrolysis of the ester to the carboxylic acid.[2]
The carboxylic acid moiety serves as a versatile handle for the synthesis of a diverse library of derivatives, most notably amides. Standard amide coupling reactions, for instance, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), allow for the introduction of a wide variety of amine-containing fragments, leading to compounds with diverse physicochemical properties and biological activities.[2]
Biological Activities and Quantitative Data
Derivatives of the this compound core have shown significant promise in several therapeutic areas, particularly as antitubercular and anticancer agents.
Antitubercular Activity
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[2] The quantitative data for representative compounds are summarized in the table below.
| Compound ID | Target/Assay | MIC (μM) against H37Rv | IC50 (nM) against H37Rv | IC90 (nM) against H37Rv | Cytotoxicity (CC50 in VERO cells, μM) |
| 5f | M. tuberculosis | 0.006 | - | - | >100 |
| 5g | M. tuberculosis | 0.027 | - | - | >100 |
| 5k | M. tuberculosis | 0.006 | 2.5 | 6.7 | >100 |
| 5t | M. tuberculosis | 0.029 | - | - | >100 |
| Rifampicin | M. tuberculosis | 0.006 | - | - | - |
Data sourced from:[2]
Compound 5k not only showed excellent in vitro potency but also demonstrated significant efficacy in a mouse model of tuberculosis, reducing the bacterial load.[2]
Anticancer Activity
The broader class of pyrazolo[1,5-a]pyridine derivatives has been evaluated for its anticancer potential against a range of human cancer cell lines. While specific data for 6-bromo derivatives is still emerging, the cytotoxicity of related analogs provides strong rationale for their investigation in oncology.
| Compound Class | Cell Line | Assay | IC50 (μM) |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | A549 (Lung) | SRB | Varies |
| MCF-7 (Breast) | SRB | Varies | |
| HCT-116 (Colon) | SRB | Varies | |
| PC-3 (Prostate) | SRB | Varies | |
| Pyrazolo[3,4-b]pyridin-6-one derivative (I2) | MDA-MB-231 (Breast) | MTT | 3.30 |
| HeLa (Cervical) | MTT | 5.04 | |
| MCF-7 (Breast) | MTT | 5.08 | |
| HepG2 (Liver) | MTT | 3.71 | |
| CNE2 (Nasopharyngeal) | MTT | 2.99 | |
| HCT116 (Colon) | MTT | 5.72 | |
| Indolo–pyrazole derivative (6c) | SK-MEL-28 (Melanoma) | MTT | 3.46 |
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides[2]
A general multi-step synthesis is employed, starting from a substituted pyridine.
-
N-amination: The pyridine derivative is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) in a suitable solvent like acetonitrile or dichloromethane.
-
Cycloaddition: The resulting N-aminopyridinium salt is then treated with a substituted ethyl propiolate in the presence of a base like potassium carbonate in a solvent such as DMF to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in a mixture of ethanol and water.
-
Amide Coupling: The pyrazolo[1,5-a]pyridine-3-carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as EDCI and HOBt in the presence of a base like triethylamine in a solvent like DMF.
In Vitro Cytotoxicity Assay (MTT Assay)[5][6]
This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1.0 x 104 cells per well and incubated for 24 hours.
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Potential Mechanisms of Action and Signaling Pathways
While the exact molecular targets for many this compound derivatives are still under investigation, related heterocyclic scaffolds have been shown to modulate key signaling pathways involved in cell proliferation and survival. For instance, pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of tubulin polymerization.[4] Inhibition of tubulin dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Furthermore, the structurally similar pyrazolo[1,5-a]pyrimidines have been reported to inhibit various protein kinases that are crucial for cancer cell growth and survival. These include Cyclin-Dependent Kinases (CDKs) and kinases in the Raf-MEK-ERK signaling pathway. This pathway is a central regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. Therefore, it is plausible that derivatives of this compound may exert their anticancer effects by targeting components of this pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The potent antitubercular activity of its amide derivatives highlights its potential for addressing infectious diseases. Furthermore, the demonstrated cytotoxicity of the broader pyrazolo[1,5-a]pyridine class against various cancer cell lines suggests that this scaffold is a valuable template for the design of new anticancer agents.
Future research should focus on expanding the structure-activity relationship (SAR) for this core, particularly in the context of anticancer activity. The synthesis and evaluation of a broader range of derivatives will be crucial to identify compounds with improved potency and selectivity. Mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as clinical candidates. The versatility of the this compound core, combined with the promising biological data for its analogs, positions it as a high-priority scaffold for further investigation in drug discovery programs.
References
- 1. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Pyrazolo[1,5-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The methodologies outlined are suitable for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of various therapeutic agents with activities including anti-cancer, anti-inflammatory, antiviral, and hypnotic properties. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers a streamlined, efficient, and often more sustainable approach to constructing these complex molecules. This document details two distinct and effective one-pot methodologies for the synthesis of substituted pyrazolo[1,5-a]pyridines.
Method 1: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling
This method provides an efficient route to uniquely substituted pyrazolo[1,5-a]pyridine derivatives through a cross-dehydrogenative coupling reaction. The one-pot process involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds in the presence of acetic acid and molecular oxygen.
Experimental Protocol
General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines:
-
To a solution of an appropriate N-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), add acetic acid (1.08 g, 6 equivalents).
-
Stir the reaction mixture at 130 °C for 18 hours under an oxygen atmosphere (1 atm).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to afford the pure pyrazolo[1,5-a]pyridine derivative.[1][2]
Data Presentation
| Entry | N-amino-2-iminopyridine | 1,3-Dicarbonyl Compound | Product | Yield (%) | m.p. (°C) |
| 1 | 1a | Ethyl acetoacetate (2a) | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a) | 94 | 228–229 |
| 2 | 1b | Methyl propionylacetate | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester (4o) | 84 | 198–199 |
Data extracted from literature reports.[1][2]
Characterization Data for Selected Product (4a)[1][2]
-
IR (KBr): ν/cm⁻¹ 3454, 3325 (NH₂), 2216 (CN), 1701 (CO)
-
¹H NMR (600 MHz, DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, 3H), 2.62 (s, 3H), 4.30 (q, J = 7.2 Hz, 2H), 7.20 (s, 1H), 7.48–7.54 (m, 3H), 7.58–7.59 (m, 2H), 7.76 (s, 2H)
-
¹³C{¹H} NMR (150 MHz, DMSO-d₆): δ 13.6, 13.7, 59.0, 75.4, 102.0, 103.8, 115.7, 127.8, 128.1, 128.5, 137.2, 141.9, 142.6, 147.4, 155.5, 162.4
-
HRMS (EI): m/z calcd. for C₁₈H₁₆N₄O₂ (M⁺) 320.1273, found 320.1268
Experimental Workflow
Caption: Workflow for Acetic Acid and O₂-Promoted Synthesis.
Method 2: Sonochemical-Assisted [3+2] Cycloaddition
This protocol describes a highly efficient, one-pot, catalyst-free synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a sonochemical-assisted [3+2] cycloaddition. The reaction involves the cycloaddition of alkyne or alkene derivatives to 2-imino-1H-pyridin-1-amines.
Experimental Protocol
General Procedure for the Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines:
-
Prepare a mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and an appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).
-
Sonicate the mixture for 20 minutes at 85 °C. Alternatively, the mixture can be heated at reflux for 3 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the solid with ethanol and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure pyrazolo[1,5-a]pyridine derivative.[3]
Data Presentation
| Entry | 1-amino-2-iminopyridine | Acetylene Derivative | Product | Yield (%) | m.p. (°C) |
| 1 | 3a | Dimethyl acetylenedicarboxylate (4a) | 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester (5a) | 92 | 260–261 |
| 2 | 3f | Dimethyl acetylenedicarboxylate (4a) | 7-Amino-6-cyano-5-(4-nitrophenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester (5f) | 89 | 288–289 |
Data extracted from a literature report.[3]
Characterization Data for Selected Product (5f)[3]
-
IR (KBr): ν (cm⁻¹): 3406, 3307 (NH₂), 2220 (CN), 1735, 1709 (2CO)
-
¹H NMR (DMSO-d₆, δ): 3.81 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 7.21 (s, 1H, pyridine H4), 7.87 (d, J = 8.4 Hz, 2H, Ar-H), 8.36 (d, J = 8.4 Hz, 2H, Ar-H), 8.60 ppm (s, 2H, NH₂)
-
¹³C NMR (DMSO-d₆, δ): 51.84, 53.10 (2CH₃), 76.38 (pyridine C6), 102.56, 104.23, 115.81, 123.74, 130.05, 141.11, 142.29, 143.54, 147.81, 148.59, 148.92, 161.53, 163.06 ppm (Ar-C and CN)
-
HRMS (EI): m/z calcd for C₁₈H₁₃N₅O₆ (M⁺) 395.0860; found, 395.0860
Proposed Reaction Pathway
Caption: Proposed [3+2] Annulation Pathway.
Conclusion
The one-pot synthetic strategies presented here offer efficient and versatile access to a range of pyrazolo[1,5-a]pyridine derivatives. The acetic acid and O₂-promoted cross-dehydrogenative coupling provides a metal-free approach, while the sonochemical-assisted [3+2] cycloaddition offers a rapid and catalyst-free alternative. These detailed protocols and accompanying data should serve as a valuable resource for researchers engaged in the synthesis and development of novel heterocyclic compounds for pharmaceutical applications.
References
- 1. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed microwave-assisted synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, an important intermediate in the development of pharmaceuticals for neurodegenerative diseases and oncology.[1] Traditional synthesis methods for this compound are often plagued by low yields and require lengthy reaction times and complex purification procedures, hindering large-scale production.[1] The application of microwave-assisted organic synthesis offers a green and efficient alternative, significantly reducing reaction times and potentially improving yields.[2][3] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and process development.
Introduction
This compound is a key building block in the synthesis of various bioactive molecules.[1] The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry. The conventional synthesis of the target molecule involves a multi-step process that is often inefficient.[1] Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering advantages such as rapid heating, increased reaction rates, and improved yields.[4][5] This document outlines a two-step microwave-assisted approach for the synthesis of this compound, starting from 1-amino-3-bromopyridinium salt and ethyl propiolate.
Synthesis Pathway
The proposed microwave-assisted synthesis involves a [3+2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core, followed by a saponification reaction to yield the final carboxylic acid.
References
- 1. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document details the reaction conditions and catalysts for its synthesis and subsequent functionalization through common organic transformations, including Suzuki coupling, amide coupling, and esterification.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process culminating in the saponification of its corresponding ethyl ester.
Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
The ethyl ester precursor can be synthesized via a cyclization reaction. While multiple routes exist, a common method involves the reaction of 1-amino-3-bromopyridinium sulfonate with ethyl propiolate in the presence of an organic base.
Saponification to this compound
The final step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Experimental Protocol: Saponification of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate [1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, add 18 g of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate and 360 mL of ethanol.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add 90 mL of a 1 M aqueous sodium hydroxide solution at a rate of 20 mL/min.
-
Reaction: Stir the mixture at 0°C for 48 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution with 12 M hydrochloric acid.
-
Filter the resulting precipitate.
-
Dry the solid to obtain this compound.
-
Table 1: Summary of Saponification Reaction Conditions [1]
| Parameter | Value |
| Starting Material | Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate |
| Reagent | 1 M Sodium Hydroxide (aq) |
| Solvent | Ethanol |
| Temperature | 0 - 25°C |
| Reaction Time | 24 - 48 hours |
Diagram 1: Synthesis of this compound
Caption: Synthetic route from the ethyl ester to the carboxylic acid.
Suzuki Coupling Reactions
The bromo-substituent on the pyrazolo[1,5-a]pyridine core serves as a versatile handle for carbon-carbon bond formation via palladium-catalyzed Suzuki coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl moieties.
While specific examples with this compound are not extensively reported, conditions can be inferred from similar bromo-pyrazolo[1,5-a]pyridine and other nitrogen-containing heterocyclic systems. The carboxylic acid group may require protection or the use of specific basic conditions to avoid interference with the catalytic cycle.
Proposed Experimental Protocol: Suzuki Coupling of this compound
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst, a ligand, and a base.
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to the specified temperature and stir for the designated time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 2: Proposed Catalysts and Conditions for Suzuki Coupling
| Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80 - 100 |
| PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80 - 100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |
| XPhosPdG2 / XPhos | K₃PO₄ | Dioxane/H₂O | 90 - 110 |
Diagram 2: Generalized Suzuki Coupling Pathway
Caption: General scheme for the Suzuki coupling reaction.
Amide Coupling Reactions
The carboxylic acid functionality of this compound is readily converted to a wide array of amides, which are prevalent motifs in medicinal chemistry. This transformation typically requires the activation of the carboxylic acid with a coupling agent.
Proposed Experimental Protocol: Amide Coupling
-
Acid Activation: In a reaction flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add the coupling agent and, if required, a base (e.g., DIPEA or triethylamine) and stir at room temperature for a short period.
-
Amine Addition: Add the desired amine (1-1.2 equivalents) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by chromatography or recrystallization.
-
Table 3: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Additive (if any) | Base | Solvent |
| HATU | - | DIPEA | DMF |
| HBTU | HOBt | DIPEA | DMF |
| EDC·HCl | HOBt | DIPEA or DMAP | DCM, DMF |
| SOCl₂ | - | Pyridine | DCM, Toluene |
Diagram 3: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Esterification Reactions
Esterification of this compound can be achieved under acidic conditions, a common method for converting carboxylic acids to their corresponding esters.
Proposed Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: Suspend this compound (1 equivalent) in the desired alcohol (which also serves as the solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction can be monitored by observing the dissolution of the starting material and by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography if necessary.
-
Table 4: Conditions for Acid-Catalyzed Esterification
| Catalyst | Alcohol | Temperature (°C) |
| H₂SO₄ (catalytic) | Methanol, Ethanol, etc. | Reflux |
| p-TsOH (catalytic) | Methanol, Ethanol, etc. | Reflux |
Diagram 4: Esterification Process
Caption: General scheme for acid-catalyzed esterification.
References
Application Note: Synthesis and Evaluation of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine and its aza-bioisostere, pyrazolo[1,5-a]pyrimidine, represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] The structural framework of pyrazolo[1,5-a]pyridines effectively mimics the purine core of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.[2][4]
This versatility has led to the development of potent inhibitors targeting a wide range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-Dependent Kinases (CDKs), p38 kinase, Phosphoinositide 3-kinases (PI3K), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[1][3][5][6][7][8] This document provides detailed experimental protocols for the synthesis of pyrazolo[1,5-a]pyridine derivatives, methods for their biological evaluation, and a summary of their inhibitory activities.
Synthetic Strategies and Protocols
The construction of the pyrazolo[1,5-a]pyridine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1] Several efficient methodologies have been developed, including conventional heating, microwave-assisted synthesis, and multi-component reactions.[3][4]
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyridine core.[1]
Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
This protocol involves the initial synthesis of a β-enaminone intermediate, followed by a cyclocondensation reaction.[1]
Step 1: Synthesis of β-enaminone
-
In a microwave-safe vial, combine a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[1]
-
Seal the vial and irradiate the solvent-free mixture in a microwave reactor at 160 °C for 15 minutes.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature. The resulting β-enaminone is often used in the next step without further purification. Typical yields are high (83–97%).[1]
Step 2: Cyclocondensation
-
To the vial containing the crude β-enaminone, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol) and a suitable solvent such as ethanol or acetic acid.
-
Seal the vial and heat the mixture, either conventionally or using microwave irradiation (e.g., 120 °C for 20 minutes), until the reaction is complete as monitored by TLC or LC-MS.[8]
-
Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/dioxane mixture) to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[1][9]
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method facilitates the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core through a one-pot cyclization and oxidative halogenation.[1][4]
-
In a round-bottom flask, combine the 5-aminopyrazole (1.0 mmol), an enaminone or chalcone (1.0 mmol), and a sodium halide (e.g., NaCl, NaBr) (1.2 mmol).[1][4]
-
Add a suitable solvent, such as acetic acid.
-
Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈), to the mixture.[1]
-
Stir the reaction at room temperature or with gentle heating as required, monitoring its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired 3-halo-pyrazolo[1,5-a]pyrimidine.[4]
Quantitative Data Summary
Pyrazolo[1,5-a]pyridine and pyrimidine derivatives have demonstrated potent inhibitory activity against a variety of protein kinases. The tables below summarize key quantitative data from published studies.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases (Trk) [5]
| Compound | Target Kinase | IC₅₀ (nM) |
| 32 | TrkA | 1.9 |
| TrkB | 3.1 | |
| TrkC | 2.3 | |
| 36 | TrkA | 1.4 |
| TrkB | 2.4 | |
| TrkC | 1.9 |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyridine and Pyrimidine Derivatives Against Various Kinases [8][10][11]
| Compound | Scaffold | Target Kinase | Activity Metric | Value |
| 5x | Pyrazolo[1,5-a]pyridine | PI3K (p110α) | IC₅₀ | 0.9 nM |
| RD-I-53 | Pyrazolo[1,5-a]pyrimidine | VPS34 | K_d_ | 0.4 µM |
| JAK1-JH2 (pseudokinase) | K_d_ | 0.5 µM | ||
| A2780 Ovarian Cancer Cell Line | EC₅₀ | 0.9 µM | ||
| 15y | Pyrazolo[3,4-b]pyridine | TBK1 | IC₅₀ | 0.2 nM |
| BX795 (Ref.) | Pyrimidine | TBK1 | IC₅₀ | 7.1 nM |
Biological Evaluation Protocols
To determine the inhibitory potential of the newly synthesized compounds, a robust in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced in a kinase reaction, which is then converted to a light signal.
Caption: Experimental workflow for the in vitro kinase inhibition assay.[12][13]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format, suitable for screening multiple compounds.[12][13]
Materials:
-
Purified recombinant target kinase (e.g., PI3K, TrkA)
-
Kinase-specific substrate and ATP
-
Kinase assay buffer
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, flat-bottom 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized pyrazolo[1,5-a]pyridine compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a 100% activity (vehicle) control.
-
Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, its specific substrate, and ATP.
-
Initiate Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the test compounds. Include "no kinase" control wells for 0% activity.
-
Incubation: Mix the plate gently on a shaker and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[13]
-
Signal Generation (Step 1): Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Step 2): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal proportional to the ADP concentration.[12] Incubate for 30 minutes at room temperature to stabilize the signal.[12]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[12]
Signaling Pathway Context
Pyrazolo[1,5-a]pyridine inhibitors often target kinases within critical cell signaling pathways. For example, PI3K inhibitors block the phosphorylation of Akt/PKB, a downstream event that promotes cell survival and proliferation.[10][14]
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazolo[1,5-a]pyridine inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in the Synthesis of Novel Anti-Tubercular Agents
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb has critically undermined current treatment regimens, creating an urgent need for novel anti-tubercular agents with new mechanisms of action. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in the development of potent anti-mycobacterial compounds. Specifically, "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" serves as a key intermediate, enabling the synthesis of a diverse range of derivatives, particularly pyrazolo[1,5-a]pyridine-3-carboxamides, which have demonstrated remarkable efficacy against both drug-susceptible and drug-resistant M.tb strains.
Therapeutic Potential and Mechanism of Action
Derivatives synthesized from the pyrazolo[1,5-a]pyridine scaffold have exhibited potent in vitro activity, with minimum inhibitory concentrations (MICs) in the nanomolar range against the virulent M.tb H37Rv strain.[1][2] Notably, many of these compounds retain their high potency against clinically isolated MDR-TB strains.[1][2] While the precise mechanism of action for all derivatives is not fully elucidated, some compounds within the broader pyrazolo[1,5-a]pyrimidine class have been associated with various modes of action, including inhibition of cell-wall biosynthesis, isoprene biosynthesis, or iron uptake.[3][4] However, for some pyrazolo[1,5-a]pyrimidin-7(4H)-ones, resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, suggesting a different mechanism from previously identified compounds with a similar core structure.[3][4] This highlights the potential for this scaffold to yield compounds with novel cellular targets.
Structure-Activity Relationships (SAR)
Systematic SAR studies on pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have provided valuable insights for optimizing their anti-tubercular activity. The "6-bromo" substitution on the pyrazolo[1,5-a]pyridine core is a strategic feature, serving as a versatile handle for introducing various chemical moieties via cross-coupling reactions to explore the chemical space and enhance potency. Studies have shown that modifications at different positions of the pyrazolo[1,5-a]pyridine ring and the carboxamide side chain significantly influence the anti-tubercular efficacy. For instance, the introduction of substituted diaryl groups on the side chain has led to compounds with excellent potency against both drug-susceptible and drug-resistant M.tb strains.[5][6]
Quantitative Data Summary
The following table summarizes the in vitro anti-tubercular activity and cytotoxicity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.
| Compound ID | R1 Substituent on Pyrazolo[1,5-a]pyridine | Side Chain on Carboxamide | MIC (μg/mL) vs. M.tb H37Rv | MIC (μg/mL) vs. INH-resistant M.tb | MIC (μg/mL) vs. RMP-resistant M.tb | Cytotoxicity (CC50 in μM) vs. Vero cells | Reference |
| 5g | 5-methyl | 4-((4-(trifluoromethoxy)phenyl)amino)benzyl | 7.6 nM (as reported) | Not Reported | Not Reported | >100 | [1] |
| 5k | 5-methoxy | 4-((4-(trifluoromethoxy)phenyl)amino)benzyl | 7.6 nM (as reported) | Not Reported | Not Reported | >100 | [1] |
| 6j | 2-methyl-5-methoxy | 2-(4-(trifluoromethoxy)phenyl)pyridin-5-ylmethyl | <0.002 | <0.002 | <0.002 | >100 | [5][6] |
| 6l | 2-methyl-5-methoxy | 5-(4-(trifluoromethoxy)phenyl)thiophen-2-ylmethyl | <0.002 | Not Reported | Not Reported | >100 | [5][6] |
| Hybrid 7 | Not specified | Hybrid structure | 0.006 | 0.003 - 0.014 | Not Reported | Not specified | [7] |
Experimental Protocols
1. General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives generally involves a straightforward amidation reaction between a pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate and a primary amine.[1][5] The key carboxylic acid intermediate can be prepared from substituted pyridines.
Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivative
This protocol describes the synthesis of a generic pyrazolo[1,5-a]pyridine-3-carboxamide from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., a substituted benzylamine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted primary amine (1.1 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired 6-bromo-N-(substituted)-pyrazolo[1,5-a]pyridine-3-carboxamide.
2. In Vitro Anti-Tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
Principle: The MABA assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M.tb. The Alamar Blue indicator turns from blue to pink in the presence of metabolically active cells.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate the wells with a standardized suspension of M.tb H37Rv to a final concentration of approximately 5 x 10⁴ CFU/mL.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Visualizations
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in the Synthesis of RET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems. However, aberrant RET activation, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma. This has established RET as a key target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Specifically, derivatives of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are key intermediates in the synthesis of a promising class of RET kinase inhibitors. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis and evaluation of novel RET inhibitors.
RET Signaling Pathway
Activated RET kinase initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. Constitutive activation of this pathway due to RET aberrations leads to uncontrolled cell growth and tumorigenesis. The diagram below illustrates the simplified RET signaling cascade.
Caption: Simplified RET Signaling Pathway and Point of Inhibition.
Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide RET Inhibitors
The primary synthetic route to pyrazolo[1,5-a]pyridine-based RET inhibitors from this compound involves an amide coupling reaction. The carboxylic acid is first activated and then reacted with a desired amine to form the corresponding carboxamide. The bromo-substituent on the pyrazolo[1,5-a]pyridine core serves as a versatile handle for introducing further structural diversity, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, to generate highly potent RET inhibitors.
General Experimental Workflow for Synthesis and Evaluation
The overall process for identifying novel RET kinase inhibitors starting from this compound is outlined below.
Caption: General workflow for the synthesis and evaluation of RET inhibitors.
Representative Protocol for Amide Coupling
This protocol is adapted from established methods for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.
Materials:
-
This compound
-
Substituted amine (e.g., 4-methoxyaniline)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), BOP or HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-N-(substituted)pyrazolo[1,5-a]pyridine-3-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of Synthesized Inhibitors
In Vitro Biochemical RET Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant RET kinase. The kinase activity is typically quantified by measuring the phosphorylation of a substrate peptide, often using a luminescence-based method that detects the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).
Protocol Outline:
-
Prepare serial dilutions of the test compounds in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).
-
In a 384-well plate, add the diluted compounds.
-
Add a solution of recombinant human RET kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ reagent followed by Kinase Detection Reagent).
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the compound concentration.
Cell-Based RET Phosphorylation Assay
Principle: This assay determines the inhibitory effect of the compounds on RET autophosphorylation in a cellular context. A cell line that harbors a RET fusion or mutation (e.g., LC-2/ad cells with CCDC6-RET fusion) is treated with the test compounds, and the level of phosphorylated RET (p-RET) is measured.
Protocol Outline:
-
Seed RET-dependent cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Measure the levels of p-RET and total RET using an immunoassay method such as ELISA or Western blotting.
-
Normalize the p-RET signal to the total RET or a housekeeping protein.
-
Determine the IC50 values by plotting the inhibition of RET phosphorylation against the compound concentration.
Quantitative Data of Representative Pyrazolo[1,5-a]pyridine RET Inhibitors
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyridine-based RET inhibitors. While not all are directly synthesized from the 6-bromo intermediate in the cited literature, they represent the target structures and their potent biological activities.
| Compound ID | Target | IC50 (nM) | Cell-based Assay (Cell Line) | Cellular IC50 (nM) | Reference |
| RET-IN-1 | RET (wild-type) | 1 | - | - | MedChemExpress |
| RET (V804M) | 7 | - | - | MedChemExpress | |
| RET-IN-5 | RET | 0.4 | - | - | WO2021213476A1[1] |
| VEGFR2 | 135.1 | - | - | WO2021213476A1[1] | |
| APS03118 | RET (wild-type) | - | TT (Medullary Thyroid Cancer) | - | ACS Publications |
| RET (V804M) | - | Ba/F3 KIF5B-RET V804M | - | ACS Publications | |
| FLT3 | - | - | - | ACS Publications | |
| YES | - | - | - | ACS Publications |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent and selective RET kinase inhibitors. The straightforward conversion of the carboxylic acid to a carboxamide, followed by further diversification via cross-coupling reactions at the 6-position, provides a robust platform for generating extensive libraries of potential drug candidates. The protocols and data presented herein offer a comprehensive guide for researchers in the field of oncology drug discovery to utilize this key building block in the development of novel therapeutics targeting RET-driven cancers.
References
Application Notes and Protocols: Derivatization of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a step-by-step guide for the derivatization of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the synthesis of biologically active compounds.[1] The protocols focus on two primary transformations: amide bond formation at the 3-position carboxylic acid and Suzuki-Miyaura cross-coupling at the 6-position bromine. These derivatizations are crucial for exploring the structure-activity relationships (SAR) of this scaffold, which has shown promise in the development of novel therapeutics, particularly as antitubercular agents.[2][3][4][5]
Derivatization Strategies
The this compound scaffold offers two primary points for chemical modification: the carboxylic acid group and the bromo substituent.
-
Amide Bond Formation: The carboxylic acid at the 3-position is readily converted to a wide range of amides using standard peptide coupling reagents. This modification is essential for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This strategy is instrumental in exploring the steric and electronic requirements for biological activity.
Experimental Protocols
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxamides using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Workflow for Amide Bond Formation:
References
- 1. growingscience.com [growingscience.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: De-Boc Reaction of (Methanesulfonyl)oxy)carbamic acid tert-butyl ester
-
Question 1: The de-Boc reaction is sluggish or incomplete. What are the possible causes and solutions?
-
Answer: Incomplete de-Boc reactions can be due to several factors. Ensure the organic acid used (e.g., trifluoroacetic acid) is fresh and anhydrous, as moisture can quench the acid. The reaction temperature might be too low; consider a slight increase while monitoring for potential side reactions. The reaction time may also need to be extended. Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material.
-
-
Question 2: I am observing significant side product formation during the de-Boc step. How can I minimize this?
-
Answer: Side product formation can arise from the degradation of the starting material or product. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of organic acid and solvent can also influence side reactions. A less harsh acidic condition or a different solvent system might be necessary.
-
Step 2: Cyclization Reaction
-
Question 3: The yield of the cyclization reaction to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate is low. How can I improve it?
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Answer: Low yields in the cyclization step are a common challenge. The purity of the starting materials, 1-amino-3-bromopyridine sulfonate and ethyl propiolate, is critical.[1] Ensure they are free of impurities. The choice of base and solvent is also crucial. While potassium carbonate is mentioned, other bases like triethylamine or DBU could be explored. The reaction temperature should be carefully optimized; too high a temperature can lead to polymerization of the ethyl propiolate.
-
-
Question 4: I am observing the formation of regioisomers during cyclization. How can I improve regioselectivity?
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Answer: The formation of regioisomers is a known challenge in the synthesis of similar heterocyclic systems. The reaction conditions, including the solvent and the base used, can influence the regioselectivity. It is advisable to screen different solvents and bases to find the optimal conditions for the desired isomer. Purification of the desired regioisomer can often be achieved using column chromatography.
-
Step 3: Saponification (Ester Hydrolysis)
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Question 5: The saponification of the ethyl ester is incomplete. What should I do?
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Answer: Incomplete saponification can be addressed by increasing the reaction time or the temperature. Ensure that a sufficient excess of the base (e.g., sodium hydroxide) is used. The choice of solvent can also play a role; a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate the reaction. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
-
Question 6: I am seeing degradation of the product during saponification. How can I prevent this?
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Answer: The pyrazolo[1,5-a]pyridine ring system can be sensitive to harsh basic conditions, especially at elevated temperatures. To minimize degradation, conduct the reaction at a lower temperature (e.g., 0-25°C) and for a shorter duration if possible. Using a milder base or a different solvent system could also be beneficial. It is important to work up the reaction as soon as it is complete.
-
Step 4: Acidification
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Question 7: The precipitation of the final product upon acidification is poor, leading to low isolated yield. What can I do?
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Answer: Poor precipitation can be due to the product being too soluble in the reaction mixture. Ensure the pH is adjusted correctly to fully protonate the carboxylate. Cooling the mixture in an ice bath can often promote crystallization. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent is an alternative isolation method.
-
-
Question 8: The final product is impure after acidification and filtration. What are the likely impurities and how can I remove them?
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Answer: Impurities could include unreacted starting materials, byproducts from previous steps, or salts. Washing the filter cake with cold water can help remove inorganic salts. If organic impurities are present, recrystallization from a suitable solvent or solvent mixture is a common purification technique. For stubborn impurities, column chromatography may be necessary, although this is less ideal for large-scale production.[1]
-
Data Presentation
Table 1: Summary of Reported Yields for Key Intermediates
| Intermediate | Reported Yield | Purification Method | Reference |
| This compound ethyl ester | 40% | Crystallization | [1] |
| This compound | <10% | Silica Gel Column | [1] |
Experimental Protocols
A patented method for the synthesis of this compound involves a four-step process.[1]
Step 1: De-Boc Reaction
-
(Methanesulfonyl)oxy)carbamic acid tert-butyl ester is treated with an organic acid to remove the Boc protecting group, yielding hydroxylamine-O-sulfonic acid.
Step 2: Cyclization Reaction
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1-amino-3-bromopyridine sulfonate is reacted with ethyl propiolate in the presence of a base such as potassium carbonate to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
Step 3: Saponification
-
The ethyl ester intermediate is hydrolyzed using a base, such as 1M sodium hydroxide solution in ethanol, to yield the corresponding carboxylate salt.[1]
Step 4: Acidification
-
The reaction mixture is acidified with an acid like hydrochloric acid to precipitate the final product, this compound. The product is then collected by filtration and dried.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: General experimental workflow with in-process controls.
References
Technical Support Center: Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
A low overall yield is a common challenge in the multi-step synthesis of this compound. The issue can often be traced back to specific steps in the reaction sequence.
| Potential Cause | Recommended Solutions |
| Incomplete Amination: The initial amination of the starting bromopyridine may be inefficient. | - Ensure the purity of the starting materials. - Optimize reaction temperature and time. - Consider using a more reactive aminating agent or a suitable catalyst. |
| Poor 1-Aminopyridinium Salt Formation: The formation of the pyridinium salt, a precursor to the key ylide intermediate, may be incomplete. | - Verify the quality of the aminating reagent (e.g., hydroxylamine-O-sulfonic acid). - Ensure anhydrous reaction conditions if necessary. |
| Inefficient Cycloaddition: The [3+2] cycloaddition reaction is a critical step. Low efficiency can be due to suboptimal conditions or reagent quality. | - Use freshly distilled ethyl propiolate. - Optimize the base and solvent used for the in-situ generation of the pyridinium ylide. - Carefully control the reaction temperature, as side reactions can occur at elevated temperatures. |
| Incomplete Hydrolysis: The final saponification of the ethyl ester to the carboxylic acid may not go to completion. | - Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). - Ensure adequate mixing to facilitate the hydrolysis of the ester, which may have limited solubility. |
| Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps. | - Optimize the pH for the extraction of the carboxylic acid. - Use a minimal amount of solvent for recrystallization to avoid product loss. - If using column chromatography, select an appropriate stationary phase and eluent system to minimize tailing and ensure good separation. |
Issue 2: Presence of Significant Impurities in the Final Product
The presence of impurities, often indicated by extra peaks in NMR or LC-MS analysis, can complicate purification and affect the quality of the final product.
| Potential Impurity/Byproduct | Likely Origin | Recommended Action |
| Unreacted Starting Materials: (e.g., 3,5-Dibromopyridine) | Incomplete amination reaction. | Optimize the stoichiometry of reagents and reaction conditions for the amination step. Purify the intermediate product before proceeding. |
| Isomeric Aminobromopyridines: | Non-regioselective amination. | Use a more regioselective amination method or purify the desired isomer using column chromatography. |
| Regioisomers of the Final Product: (e.g., 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid) | Lack of regioselectivity in the [3+2] cycloaddition reaction. | While the electronics of the reactants usually favor one regioisomer, changes in solvent or temperature can sometimes influence the outcome. Careful analysis (e.g., 2D NMR) is required to identify the isomers. Purification is typically achieved by fractional crystallization or preparative HPLC. |
| Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate: | Incomplete hydrolysis of the ester intermediate. | Extend the hydrolysis reaction time or use a higher concentration of the base. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed. |
| Decarboxylated Byproduct: (6-Bromopyrazolo[1,5-a]pyridine) | Occurs if the final product is subjected to high temperatures, especially under acidic or basic conditions. | Avoid excessive heating during the final work-up and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method involves a multi-step synthesis starting from a brominated pyridine. The key steps are the formation of a 1-aminopyridinium salt followed by a [3+2] cycloaddition reaction with an alkyne, and subsequent hydrolysis of the resulting ester. A patent for this compound describes a process involving the amination of tribromopyridine, salt formation, cyclization with ethyl propiolate, and ester hydrolysis[1].
Q2: I observe the formation of a significant amount of an isomeric byproduct. How can I identify and separate it?
A2: The most likely isomeric byproducts are regioisomers formed during the [3+2] cycloaddition step. These isomers will have the same mass as the desired product but different substitution patterns on the pyrazolo[1,5-a]pyridine core. Identification can be achieved using 2D NMR techniques (e.g., NOESY, HMBC) to establish the connectivity of the protons and carbons. Separation of these isomers can be challenging but is often achievable through fractional crystallization from a suitable solvent system or by using preparative high-performance liquid chromatography (HPLC).
Q3: My final product is difficult to purify by simple crystallization. What other methods can I try?
A3: Due to the presence of various potential impurities, simple crystallization may not be sufficient. Column chromatography on silica gel is a common purification method, as mentioned in the patent literature[1]. It is important to choose an appropriate eluent system to achieve good separation. For acidic compounds like the target molecule, adding a small amount of acetic acid to the eluent can sometimes improve the peak shape and separation. If acidic conditions are not suitable, neutralization to the corresponding salt and purification via reverse-phase chromatography might be an option.
Q4: Can I use a different alkyne in the cycloaddition step?
A4: Yes, the [3+2] cycloaddition reaction is versatile and can be performed with various electron-deficient alkynes. Using a different propiolate ester (e.g., methyl or tert-butyl propiolate) is feasible and would result in the corresponding ester of the target molecule. The choice of the ester group can sometimes influence the ease of the final hydrolysis step.
Experimental Protocols
Key Synthetic Step: [3+2] Cycloaddition and Saponification
This protocol is a generalized procedure based on common methods for the synthesis of pyrazolo[1,5-a]pyridines.
-
Formation of the Pyrazolo[1,5-a]pyridine Ester:
-
To a solution of the 1-amino-3-bromopyridinium salt (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq.) at room temperature under an inert atmosphere.
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To the resulting suspension, add ethyl propiolate (1.1-1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the crude ester in a mixture of an alcohol (e.g., ethanol, methanol) and water.
-
Add an aqueous solution of a base (e.g., NaOH, KOH, 2.0-5.0 eq.) and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC or LC-MS until the ester is completely consumed.
-
Remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
Purification of "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" by silica gel chromatography
Welcome to the technical support center for the purification of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound by silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound is sticking to the top of the silica gel column and won't elute. What is causing this?
This is a common issue when purifying polar, acidic compounds like this compound. The carboxylic acid group can strongly interact with the polar silanol groups on the surface of the silica gel through hydrogen bonding, leading to very strong retention or even irreversible adsorption.[1][2][3]
Q2: I am observing significant peak tailing during the column chromatography of my compound. How can I resolve this?
Peak tailing is often observed with compounds that have acidic or basic functional groups.[1][2] In the case of this carboxylic acid, strong interactions with the silica gel can lead to a non-uniform elution front. To mitigate this, consider adding a small amount of a competitive acidic modifier, like acetic acid or formic acid, to your mobile phase.[3] This can help to saturate the active sites on the silica gel and achieve a more symmetrical peak shape.
Q3: How do I choose an appropriate solvent system for the purification of this compound?
Given the polar nature of this compound, a polar solvent system will be necessary. A common starting point for such compounds is a mixture of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate with a more polar solvent like methanol.[3] You can start with a low percentage of methanol (e.g., 1-5%) and gradually increase the polarity to achieve the desired elution. The addition of a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase is also recommended to improve peak shape and reduce tailing.
Q4: My compound appears to be degrading on the silica gel. What can I do?
While less common for this specific compound, some molecules can be sensitive to the acidic nature of silica gel.[2][4] If you suspect degradation, you can perform a 2D TLC stability test.[3][4] Spot your compound on a TLC plate, run it in a solvent system, dry the plate completely, and then rotate it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation.[3] To address this, you could try using deactivated silica gel or an alternative stationary phase like alumina.[4][5]
Q5: I have poor solubility of my crude product in the initial mobile phase. How should I load my sample onto the column?
If your compound has low solubility in the eluent, dry loading is the recommended method.[3][6] This involves pre-adsorbing your sample onto a small amount of silica gel. Dissolve your crude product in a suitable solvent in which it is soluble, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your prepared column.[3][6]
Troubleshooting Guide
The following table summarizes common problems, potential causes, and recommended solutions for the purification of this compound by silica gel chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute | - Mobile phase polarity is too low.- Strong interaction between the carboxylic acid and silica gel.[1][3] | - Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).- Add a small amount of acetic or formic acid (0.1-1%) to the mobile phase to compete with the analyte for binding sites on the silica.[3] |
| Significant peak tailing | - Strong, non-ideal interactions between the acidic compound and the silica surface.[1][2] | - Add a small amount of acetic or formic acid to the mobile phase.- Consider using a less acidic stationary phase if the problem persists. |
| Co-elution with impurities | - The chosen solvent system does not provide adequate separation. | - Optimize the mobile phase. Try different solvent combinations (e.g., ethyl acetate/methanol, DCM/ethyl acetate/methanol).- If using a gradient elution, make it shallower to improve resolution.[5] |
| Low recovery of the compound | - Irreversible adsorption to the silica gel.- Compound decomposition on the column.[2][4] | - Add an acidic modifier to the eluent.- Test for compound stability on silica using 2D TLC.[3][4] If unstable, consider a different stationary phase like neutral alumina.[4] |
| Sample precipitation at the top of the column | - Poor solubility of the crude material in the eluent. | - Use the dry loading technique to introduce the sample to the column.[3][6] |
Experimental Protocol: Silica Gel Chromatography of this compound
This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of your crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetic Acid (AcOH), glacial
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Sand
-
Collection tubes
2. Preparation of the Mobile Phase:
-
Prepare a stock solution of the polar modifier: 1% acetic acid in methanol.
-
Prepare the initial mobile phase by mixing DCM and the methanolic acetic acid solution. A starting point could be 98:2 (v/v) DCM: (MeOH with 1% AcOH).
-
Prepare a more polar mobile phase for gradient elution, for example, 90:10 (v/v) DCM: (MeOH with 1% AcOH).
3. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., a small amount of methanol).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various ratios of DCM: (MeOH with 1% AcOH) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.
4. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Wash the packed column with the initial mobile phase until the silica bed is stable.
5. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder onto the layer of sand at the top of the packed column.
6. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
If the compound is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of the methanolic acetic acid solution.
-
Once the desired compound has fully eluted, the column can be flushed with a highly polar solvent to remove any remaining materials.
7. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: A flowchart illustrating the troubleshooting steps for common issues encountered during the purification of this compound via silica gel chromatography.
References
Technical Support Center: Troubleshooting Low Yield in Pyrazolo[1,5-a]pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines, with a focus on troubleshooting low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazolo[1,5-a]pyridine synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrazolo[1,5-a]pyridine synthesis are a frequent issue and can arise from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. The primary areas to investigate are the purity of starting materials, the reaction conditions, and the work-up procedure.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the cause of low yield.
Caption: A stepwise guide to troubleshooting low yields in pyrazolo[1,5-a]pyridine synthesis.
Q2: How critical is the purity of my starting materials, such as aminopyrazoles and β-dicarbonyl compounds?
A2: The purity of your starting materials is paramount. Impurities can act as catalysts for side reactions, consume reagents, or inhibit the desired reaction, all of which can drastically reduce the yield of your target pyrazolo[1,5-a]pyridine.[1][2]
Recommendations:
-
Characterization: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Purification: If impurities are detected, purify the starting materials by recrystallization or column chromatography before use.[2]
Q3: My starting materials are pure, but the yield is still low. How should I optimize the reaction conditions?
A3: Reaction conditions play a pivotal role in the successful synthesis of pyrazolo[1,5-a]pyridines. Key parameters to optimize include the choice of solvent, catalyst, reaction temperature, and reaction time.
Solvent Effects
The solvent influences the solubility of reactants and can affect reaction kinetics.[2] A solvent screen is often a valuable optimization step.
| Solvent | Typical Conditions | Notes |
| Acetic Acid | Often used as both solvent and catalyst. | Can lead to high yields, especially in condensation reactions.[1] |
| Ethanol | A common solvent for many organic reactions. | Effective in some three-component reactions.[2] |
| Toluene | Higher boiling point allows for increased reaction temperatures. | Can be beneficial if higher temperatures are required.[3] |
| DMF | Used in reactions with chalcones. | Often requires a base like KOH.[4] |
| Solvent-free | Elevated temperatures (e.g., 100°C). | Has been shown to result in high yields in certain cases.[2] |
Catalyst Selection and Loading
The choice of catalyst, and its concentration, can significantly impact the reaction outcome.[2] Both acid and base catalysis are common for pyrazolo[1,5-a]pyridine synthesis.[1]
| Catalyst Type | Examples | Typical Loading | Notes |
| Acid Catalysts | Acetic acid, H₂SO₄, ZrCl₄ | Catalytic amounts | Acetic acid can also serve as the solvent.[1][2] |
| Base Catalysts | K₂CO₃, KOH, NaOMe | Catalytic to stoichiometric | A non-nucleophilic base is often preferred.[3][4] |
| Palladium Catalysts | PdCl₂ with PPh₃ | 2.5 mol% | Used in cross-coupling reactions to build the pyridine ring.[3] |
Temperature and Reaction Time
These parameters are often interdependent. Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[2]
Recommendations:
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product.[1][2]
-
Incremental Increases: If the reaction is sluggish, incrementally increase the temperature and continue to monitor by TLC.[1] Many syntheses require elevated temperatures (reflux).[1]
Energy Source: Conventional Heating vs. Microwave Irradiation
Microwave-assisted synthesis can be a powerful tool for improving yields and reducing reaction times.
| Energy Source | Typical Reaction Time | Yield | Reference |
| Thermal Heating | 24 hours | 15% | [3] |
| Microwave Irradiation | 20 minutes | Significantly enhanced | [3] |
| Sonication | 20 minutes | 69% | [5][6] |
| Thermal Heating | 180 minutes | 54% | [5][6] |
Q4: Could my work-up and purification procedure be the cause of low yield?
A4: Yes, significant product loss can occur during the work-up and purification stages. Pyrazolo[1,5-a]pyridines can be challenging to purify due to their polarity and the potential for co-eluting byproducts.
Recommendations:
-
Work-up: Ensure a proper work-up procedure to remove catalysts and inorganic salts before purification.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]
-
-
Visualization on TLC: Use UV light (254 nm) to visualize aromatic compounds, which typically appear as dark spots. Staining with iodine vapor can also be effective.[2]
Experimental Protocols
General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines (as an analogous system with similar troubleshooting principles):
This protocol is adapted from a method for a related pyrazolo-pyridine system and illustrates a common synthetic approach.
-
To a solution of an α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up to remove the catalyst and solvents.
-
Purify the crude product by column chromatography on silica gel.[2]
General Procedure for Acetic Acid and O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines:
-
Prepare independent solutions of N-amino-2-imino-pyridines (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) in ethanol (10 mL).
-
Add acetic acid (1.08 g, 6 equivalents) to the reaction mixture.
-
Stir the mixture at 130 °C for 18 hours under an O₂ atmosphere (1 atm).[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Signaling Pathways and Logical Relationships
The synthesis of pyrazolo[1,5-a]pyridines is a chemical transformation and does not involve biological signaling pathways in the context of the reaction itself. However, the logical relationship between reaction components and the final product can be visualized.
Caption: Key components for the synthesis of pyrazolo[1,5-a]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Optimization of reaction time and temperature for pyrazolopyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of pyrazolopyridines. This guide focuses on optimizing reaction time and temperature to improve yield and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrazolopyridine derivatives in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My three-component synthesis of a pyrazolopyridine derivative is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in multicomponent reactions for pyrazolopyridine synthesis are a common challenge and can arise from several factors.[1] Here is a step-by-step guide to troubleshoot the issue:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction. It is recommended to use high-purity starting materials, and if necessary, recrystallize or purify them before use.[1]
-
Catalyst Selection and Activity: The choice and amount of catalyst can significantly influence the reaction outcome.[1] Ensure the catalyst is active and used in the appropriate amount as specified in the literature for similar transformations.
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction kinetics.[1] The choice of solvent can significantly impact the reaction's success.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or the degradation of the product.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and to experiment with different temperatures to find the ideal condition.[1] Some reactions proceed at room temperature, while others require heating.[1]
-
Work-up Procedure: An appropriate work-up procedure is essential to remove catalysts and inorganic salts, which can affect the isolated yield.[1] This typically involves quenching the reaction, extracting the product with a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na2SO4 before solvent evaporation.[1]
-
Issue 2: Formation of Regioisomers
-
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
-
Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolopyridines, particularly when using unsymmetrical starting materials.[1]
-
Controlling Regioselectivity: The choice of catalyst and solvent can influence regioselectivity.[1] It is highly recommended to consult the scientific literature for specific examples that are structurally similar to your target molecule to find optimized conditions.
-
Separation of Regioisomers: Flash column chromatography is the most common method for separating regioisomers.[1] The selection of the eluent system is critical for successful separation. A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[1]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my pyrazolopyridine product. What are the recommended methods?
-
Answer: The purification of pyrazolopyridines can be challenging due to their polarity and the potential for co-eluting byproducts.
-
Column Chromatography:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
Table 1: Effect of Catalyst on Reaction Time and Yield
| Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Alg@SBA-15/Fe3O4 | 0.02 g | EtOH | Room Temp | 20-30 | 90-97 | [2] |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | 20 mg | Solvent-free | 100 | - | High | [1] |
| L-proline | - | EtOH | 80 | 30-60 | - | |
| Acetic Acid | - | - | 150-160 | 15-20 | 65-88 | [3] |
| Acetic Acid / Triethylamine | - | - | 150-160 | 15-20 | 86-98 | [3] |
Table 2: Influence of Solvent and Temperature on Reaction Time
| Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanol | Reflux | 7-10 h | - | |
| None (Microwave) | Reflux | 1.5-2 h | - | |
| None | 100-110 | 1.5-12 h | High | [3] |
| None | 160 | 5 h | - | [3] |
| Acetic Acid | Reflux | 12 h | 44-99 | [3] |
| Water | 90 | 16 h | - | [3][4] |
| Methanol / HCl | Room Temp | 16 h | - | [3][4] |
| 1.0 M NaOH in Glycol | 120 | 5-12 min | >90 | [3] |
Experimental Protocols
General Procedure for Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is a generalized procedure and may require optimization for specific substrates.
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Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), and the active methylene compound (1 mmol).
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Catalyst Addition: Add the chosen catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2) to the mixture.[1]
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Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 100 °C) under solvent-free conditions or in a suitable solvent as determined from optimization studies.[1]
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[1]
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazolopyridine derivative.
Mandatory Visualizations
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding regioisomer formation in pyrazolo[1,5-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation during the synthesis of pyrazolo[1,5-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during pyrazolo[1,5-a]pyridine synthesis?
A1: The most common regioisomers are the 2-substituted and 3-substituted pyrazolo[1,5-a]pyridines. The formation of these isomers is particularly prevalent when using unsymmetrical starting materials, such as substituted N-aminopyridinium salts and unsymmetrical 1,3-dicarbonyl compounds or their equivalents.
Q2: What are the primary factors that influence regioselectivity in this synthesis?
A2: Several factors can influence the regiochemical outcome of the reaction:
-
Steric Hindrance: Bulky substituents on either the N-aminopyridinium ylide or the reaction partner can direct the cyclization to the less sterically hindered position.
-
Electronic Effects: The electronic nature of substituents on the starting materials plays a crucial role. Electron-donating or electron-withdrawing groups can influence the nucleophilicity and electrophilicity of the reacting centers, thereby favoring the formation of one regioisomer over the other.
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Reaction Conditions: Temperature, solvent, and the presence of catalysts (acids, bases, or metal catalysts) can significantly impact the reaction pathway and, consequently, the regioselectivity.[1]
-
Nature of the Dipolarophile: In [3+2] cycloaddition reactions, the choice of alkene or alkyne as the dipolarophile can dictate the regioselectivity.[2][3]
Q3: Can microwave irradiation improve regioselectivity?
A3: Yes, microwave-assisted synthesis has been shown to modulate regioselectivity in the synthesis of related pyrazolo[1,5-a]pyrimidine systems.[1] Microwave heating can lead to faster reaction times and, in some cases, cleaner reactions with improved yields and selectivity compared to conventional heating methods.[1]
Troubleshooting Guide
This guide addresses common issues encountered during pyrazolo[1,5-a]pyridine synthesis and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of a mixture of 2- and 3-substituted regioisomers. | Use of unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated compounds. The relative electrophilicity of the two carbonyl groups (or equivalent electrophilic centers) is similar.[4] | Modify Starting Materials: - Introduce a sterically bulky group on one of the carbonyls to favor attack at the less hindered site. - Utilize starting materials with substituents that create a significant electronic bias between the two electrophilic centers. Optimize Reaction Conditions: - Screen different solvents with varying polarities. - Vary the reaction temperature. Lower temperatures may increase selectivity. - Investigate the effect of acid or base catalysis. |
| Low or no regioselectivity observed. | The reaction mechanism may proceed through multiple competing pathways with similar activation energies. | Employ a Directing Group: Introduce a removable directing group on the N-aminopyridine or the 1,3-dicarbonyl compound to force the reaction to proceed via a specific pathway. Change the Synthetic Strategy: Consider alternative synthetic routes that are known to be highly regioselective, such as those involving metal-catalyzed cross-coupling reactions or specific cyclization strategies.[5] |
| Desired regioisomer is the minor product. | The electronic and steric factors of the current substrates and conditions favor the formation of the undesired isomer. | Reverse the Polarity of Reactants: If possible, modify the starting materials to reverse their electronic properties (e.g., using an electron-withdrawing group instead of an electron-donating group). Catalyst Control: Explore different catalysts. For example, a TEMPO-mediated [3+2] annulation has been shown to provide high and predictable regioselectivity.[6] |
| Difficulty in separating regioisomers. | The regioisomers have very similar polarities and physical properties. | Optimize Chromatography: - Screen different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina) for column chromatography. - Consider using high-performance liquid chromatography (HPLC) for difficult separations. Derivatization: If separation is extremely challenging, consider derivatizing the mixture to introduce a functional group that allows for easier separation of the derivatized isomers. The directing group can then be removed. |
Key Experimental Protocols
General Procedure for Regioselective Synthesis via TEMPO-Mediated [3+2] Annulation
This protocol is adapted from a method that offers high and predictable regioselectivity.[6]
-
Reactant Preparation: To a reaction vessel, add the N-aminopyridine (1.0 equiv.), the α,β-unsaturated compound (1.2 equiv.), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (1.5 equiv.).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane).
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours) under an inert atmosphere.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired pyrazolo[1,5-a]pyridine regioisomer.
Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling
This method is suitable for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines.[2]
-
Reactant Preparation: In a reaction tube, combine the N-amino-2-iminopyridine (1.0 equiv.) and the 1,3-dicarbonyl compound (1.0 equiv.).
-
Solvent and Promoter Addition: Add ethanol as the solvent and acetic acid (6.0 equiv.).
-
Reaction Execution: Stir the solution at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture. Remove the solvent in vacuo and purify the residue by column chromatography to yield the target pyrazolo[1,5-a]pyridine.
Visualizing Reaction Control
The following diagrams illustrate key concepts in controlling regioselectivity.
Caption: Factors influencing regioisomeric pathways.
Caption: Troubleshooting workflow for regioisomer formation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound. Based on supplier recommendations and general chemical stability principles, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or ambient temperature | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Light | Protect from light. | Pyrazolo[1,5-a]pyridine derivatives can be light-sensitive. Exposure to UV or visible light may induce photodegradation. |
| Environment | Store in a dry, well-ventilated area. | To prevent moisture absorption and potential degradation. |
Q2: What are the potential degradation pathways for this compound?
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Hydrolysis: The carboxylic acid group can potentially react with water, especially under non-neutral pH conditions and elevated temperatures.
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Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of CO2 and the formation of 6-bromopyrazolo[1,5-a]pyridine.
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Photodegradation: The pyrazolo[1,5-a]pyridine ring system may be susceptible to degradation upon exposure to light, potentially leading to ring-opening or other complex reactions.
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Debromination: Reductive debromination is a known degradation pathway for brominated aromatic compounds and could occur under certain reducing conditions.
Q3: How can I assess the purity of my this compound sample?
To ensure the reliability of your experimental results, it is essential to verify the purity of the compound. The following analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and detecting impurities. A reversed-phase C18 column with UV detection is a common starting point. The mobile phase can be optimized but often consists of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure good peak shape.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound and to identify potential degradation products by their mass-to-charge ratio.[2]
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Melting Point: A sharp melting point range close to the literature value can be an indicator of high purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light, and moisture protection).2. Assess the purity of the compound using HPLC or NMR.3. Prepare fresh solutions for each experiment. |
| Appearance of new, unknown peaks in HPLC analysis of the sample over time. | The compound is degrading in solution. | 1. Investigate the stability of the compound in the chosen solvent at the experimental concentration and temperature.2. Consider using a different solvent or adjusting the pH of the solution to improve stability.3. Analyze the sample immediately after preparation. |
| Low yield or unexpected side products in a chemical reaction. | The starting material may have degraded, or the reaction conditions are promoting degradation. | 1. Confirm the purity of the this compound before starting the reaction.2. Investigate the compatibility of the compound with the reaction reagents and conditions (e.g., temperature, pH).3. Consider running the reaction under an inert atmosphere. |
| Discoloration of the solid compound. | This could be a sign of degradation, possibly due to exposure to light or air. | 1. Re-evaluate the purity of the material using appropriate analytical methods.2. If degradation is confirmed, it is advisable to use a fresh, pure batch of the compound for sensitive experiments. |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A typical starting gradient would be 5-95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary for injection.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Challenges in the scale-up synthesis of "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
A1: The main challenges reported in the literature for the synthesis of this and similar compounds are low overall yields (often less than 10% in older methods) and the need for purification by silica gel chromatography, which is not ideal for large-scale production.[1] Key difficulties arise during the formation and isolation of the N-aminopyridinium salt intermediate, controlling regioselectivity during the cyclization reaction, and achieving efficient purification of the final product.
Q2: Are there any known side reactions to be aware of during the cyclization step?
A2: Yes, during the [3+2] cycloaddition reaction to form the pyrazolo[1,5-a]pyridine core, the formation of isomers is a common issue, particularly if the precursors are not symmetrical. Careful control of reaction conditions is crucial to ensure the desired regioselectivity. In some cases, using specific catalysts or solvents can help direct the reaction towards the desired product.
Q3: My final product is difficult to purify by crystallization. What are the alternative purification methods for scale-up?
A3: For large-scale purification of polar carboxylic acids like this one, alternatives to column chromatography are preferred. Acid-base extraction is a viable method. This involves dissolving the crude product in an organic solvent and extracting it into a basic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration.
Q4: Can the N-aminopyridinium intermediate be used directly in the next step without isolation?
A4: In some optimized procedures for related compounds, the N-aminopyridinium salt is not isolated but is generated in situ and used directly in the subsequent cyclization reaction. This can improve the overall efficiency and yield of the process by avoiding losses during isolation and purification of this intermediate. An improved method suggests that using the N-aminopyridine sulfate salt directly can be advantageous as it avoids the difficult precipitation of the corresponding iodide salt.[2]
Troubleshooting Guide
Issue 1: Low Yield in the Cyclization Reaction to Form Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
| Potential Cause | Recommended Solution |
| Poor quality of N-aminopyridinium salt | Ensure the N-aminopyridinium salt is free of impurities and residual starting material. Consider using the sulfate salt directly to avoid isolation issues with the iodide salt.[2] |
| Suboptimal reaction temperature | Optimize the reaction temperature. While some cycloadditions proceed at room temperature, others may require heating to go to completion. Monitor the reaction progress by TLC or HPLC to determine the ideal temperature. |
| Incorrect solvent | The choice of solvent is critical for reactant solubility and reaction kinetics. Screen different solvents; for instance, a mixture of water and N,N-dimethylformamide (DMF) has been shown to improve the solubility of reactants in similar syntheses.[2] |
| Formation of regioisomers | The use of specific catalysts (e.g., Lewis acids) or solvent systems can influence regioselectivity. It is advisable to consult literature for precedents with similar substrates. |
Issue 2: Incomplete Saponification of the Ethyl Ester
| Potential Cause | Recommended Solution |
| Insufficient amount of base | Use a sufficient excess of the base (e.g., NaOH or KOH) to ensure complete hydrolysis of the ester. |
| Low reaction temperature or short reaction time | The saponification may require heating (reflux) for an extended period to go to completion. Monitor the reaction by TLC or HPLC until the starting ester is no longer detected. |
| Poor solubility of the ester | Ensure the ester is fully dissolved in the reaction solvent. A co-solvent system, such as a mixture of ethanol and water, is often used to facilitate dissolution of both the ester and the inorganic base. |
Issue 3: Difficulty in Precipitating the Final Carboxylic Acid Product
| Potential Cause | Recommended Solution |
| Precipitation at the wrong pH | Carefully adjust the pH of the solution during acidification. The carboxylic acid will precipitate at its isoelectric point. Add the acid slowly while monitoring the pH. |
| Product is too soluble in the solvent | If the product has significant solubility in the reaction mixture, consider concentrating the solution to a smaller volume before or after acidification to induce precipitation. |
| Formation of an oil instead of a solid | Oiling out can occur if the product precipitates from a supersaturated solution at a temperature above its melting point. Try cooling the solution slowly with vigorous stirring during acidification. Seeding with a small crystal of the pure product can also promote crystallization. |
Data Presentation
Table 1: Impact of Reaction Conditions on the Yield of Pyrazolo[1,5-a]pyridine Derivatives (Illustrative Data from Related Syntheses)
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst | Acetic Acid | None (Thermal) | PdCl2 | 70-90 | [3] |
| Solvent | Ethanol | Acetonitrile | Toluene | 85-95 | [4] |
| Temperature | Reflux | 85 °C (Sonication) | Room Temperature | 60-90 | [4] |
| Reaction Time | 18 h | 20 min | 16 h | 75-92 | [4][5] |
Note: This table provides illustrative data from the synthesis of related pyrazolopyridine derivatives to indicate the potential impact of different reaction conditions. Optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
1. Synthesis of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is adapted from an improved synthesis method for similar pyrazolo[1,5-a]pyridine derivatives.[2]
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Preparation of N-amino-3-bromopyridinium sulfate: To a solution of 3-bromopyridine in a suitable organic solvent, add hydroxylamine-O-sulfonic acid portion-wise while maintaining the temperature below 30°C. Stir the mixture for several hours until the reaction is complete (monitored by TLC/HPLC). The resulting N-amino-3-bromopyridinium sulfate can be isolated by filtration or used directly in the next step.
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[3+2] Cycloaddition: Dissolve the N-amino-3-bromopyridinium sulfate in water and add this solution to a solution of ethyl propiolate in DMF. Add a base (e.g., potassium carbonate) to the mixture and heat at a predetermined optimal temperature (e.g., 80-100°C) for several hours.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. The crude ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
2. Saponification of Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
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Hydrolysis: Suspend the ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (e.g., 30% NaOH) and heat the mixture to reflux.[2]
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Monitoring: Monitor the reaction by TLC or HPLC until all the starting ester has been consumed.
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Acidification and Precipitation: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to acidic (e.g., pH 2-3). The this compound will precipitate as a solid.
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Isolation and Drying: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry under vacuum to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate () for sale [vulcanchem.com]
- 2. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and other issues encountered during the synthesis of pyrazolo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Formation of an Unexpected Side Product -[1][2][3]Triazolo[1,5-a]pyridine
Q1: During the synthesis of a pyrazolo[1,5-a]pyridine derivative from an N-amino-2-iminopyridine and a 1,3-dicarbonyl compound in the presence of acetic acid, I isolated a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct. What causes this side reaction and how can I prevent it?
A1: The formation of a[1][2][3]triazolo[1,5-a]pyridine side product is a known issue in this synthesis, particularly when using an excess of acetic acid.[3][4] The N-amino-2-iminopyridine starting material can react with acetic acid itself to form the triazolo[1,5-a]pyridine derivative.[3][4]
Troubleshooting Steps:
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Control the Amount of Acetic Acid: The quantity of acetic acid is a critical parameter. Using a high molar equivalent of acetic acid (e.g., 8 equivalents) can significantly promote the formation of the undesired triazolo[1,5-a]pyridine byproduct. To favor the desired pyrazolo[1,5-a]pyridine synthesis, it is recommended to maintain the amount of acetic acid at a maximum of 6 equivalents.[3][4]
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Optimize Reaction Atmosphere: The reaction is believed to proceed through an oxidative cross-dehydrogenative coupling (CDC) route, which is influenced by the presence of oxygen.[3][4] Conducting the reaction under a molecular oxygen (O₂) atmosphere can significantly increase the yield of the desired pyrazolo[1,5-a]pyridine product and minimize side reactions.[3][4] Conversely, running the reaction under an inert atmosphere like argon (Ar) drastically reduces the yield of the desired product.[3][4]
Issue 2: Low Yield of the Desired Pyrazolo[1,5-a]pyridine Product
Q2: I am experiencing a low yield of my target pyrazolo[1,5-a]pyridine derivative. What are the potential causes and how can I improve the yield?
A2: Low yields in the synthesis of pyrazolo[1,5-a]pyridines can be attributed to several factors, including suboptimal reaction conditions and the purity of starting materials.
Troubleshooting Steps:
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Purity of Starting Materials: Ensure that the N-amino-2-iminopyridine and the 1,3-dicarbonyl compound are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts, thus lowering the yield of the desired product.[2]
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Reaction Temperature and Time: These parameters are crucial and may require optimization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.[2]
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Solvent Selection: The choice of solvent can impact reactant solubility and reaction kinetics. While ethanol is commonly used, exploring other solvents may be beneficial if you are facing low yields.[3][4]
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Atmosphere: As mentioned in the previous issue, utilizing an oxygen atmosphere can dramatically improve the yield of the desired product.[3][4]
Issue 3: Formation of Regioisomers
Q3: My reaction is producing a mixture of pyrazolo[1,5-a]pyridine regioisomers. How can I control the regioselectivity or separate the isomers?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity of the cyclization can be influenced by the reaction conditions.
Troubleshooting Steps:
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Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to find optimized conditions for regioselectivity.
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Separation of Isomers: If the formation of regioisomers cannot be avoided, they can typically be separated using column chromatography. A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing the polarity, is recommended to achieve good separation.[2]
Data Presentation
Table 1: Effect of Acetic Acid Concentration and Reaction Atmosphere on the Yield of a Pyrazolo[1,5-a]pyridine Derivative
The following table summarizes the results from the reaction of N-amino-2-imino-pyridine 1a and ethyl acetoacetate 2a to form pyrazolo[1,5-a]pyridine 4a .[3][4]
| Entry | Molar Equiv. of Acetic Acid | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine 4a (%) | Notes |
| 1 | 2 | Air | 34 | Lower yield with a smaller amount of acid. |
| 2 | 4 | Air | 52 | Yield increases with acid concentration. |
| 3 | 6 | Air | 74 | Optimal yield in the air with this acid concentration. |
| 4 | 8 | Air | - | Competitive formation of triazolo[1,5-a]pyridine side product observed.[3][4] |
| 5 | 6 | O₂ | 94 | Significant yield improvement under an oxygen atmosphere.[3][4] |
| 6 | 6 | Ar | 6 | The reaction is highly dependent on an oxidizing atmosphere.[3][4] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines with Minimized Side Reactions [3][4]
This protocol is optimized for the synthesis of pyrazolo[1,5-a]pyridines while minimizing the formation of the[1][2][3]triazolo[1,5-a]pyridine side product.
-
Reactant Preparation: In a suitable reaction vessel, combine the N-amino-2-imino-pyridine (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv).
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Solvent and Catalyst Addition: Add ethanol as the solvent, followed by the addition of acetic acid (6.0 equiv).
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Reaction Atmosphere: Ensure the reaction is carried out under an oxygen (O₂) atmosphere (1 atm).
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Reaction Conditions: Stir the reaction mixture at 130 °C for 18 hours.
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Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizations
Diagram 1: Competitive Reaction Pathways in the Synthesis of Pyrazolo[1,5-a]pyridines
The following diagram illustrates the desired reaction pathway leading to the pyrazolo[1,5-a]pyridine product and the competing side reaction that forms the[1][2][3]triazolo[1,5-a]pyridine byproduct.
References
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst selection for "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound has been approached through various methods. A common strategy involves a multi-step synthesis beginning with the formation of a substituted aminopyridine precursor, followed by cyclization to form the pyrazolo[1,5-a]pyridine core, and subsequent functional group manipulations to yield the final carboxylic acid. One patented method, for instance, describes a route that involves the preparation of 1-amino-3-bromopyridine sulfonate, which then undergoes a cyclization reaction with ethyl propiolate to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, followed by saponification to the desired carboxylic acid.[1] Other general approaches for the pyrazolo[1,5-a]pyridine scaffold include catalyst-free methods, such as sonochemical synthesis involving a [3+2] cycloaddition, as well as transition-metal catalyzed reactions.[2]
Q2: I am observing very low yields (<10%) in my synthesis. Is this a common issue?
A2: Yes, low overall yields have been reported for the synthesis of this compound.[1] This can be attributed to several factors, including the stability of intermediates, reaction conditions, and the need for purification steps like silica gel chromatography which can lead to product loss.[1] Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial.
Q3: What are the key considerations for catalyst selection in the synthesis of pyrazolo[1,5-a]pyridines?
A3: Catalyst selection is critical and depends on the specific synthetic route. For related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine syntheses, various catalysts have been employed. Palladium-based catalysts are often used in cross-coupling reactions to build the core structure.[3] Copper-mediated synthesis has also been reported for forming pyrazolo[1,5-a]pyridine-3-carboxylates.[4] In some cases, catalyst-free approaches, such as those utilizing microwave irradiation or sonication, have been shown to be effective and may even outperform catalytic methods for certain substrates.[2][5] The choice of catalyst should be guided by the specific reaction, cost, and desired purity of the final product.
Q4: Can I synthesize this compound without a metal catalyst?
A4: Yes, catalyst-free synthetic routes are available. One patented method details a multi-step synthesis that does not involve a metal catalyst for the key cyclization step.[1] Additionally, a highly efficient one-pot sonochemical synthetic strategy has been developed for polysubstituted pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition under catalyst-free conditions.[2] This study found that the addition of palladium(II) acetate or copper(II) acetate did not significantly improve the reaction yield, suggesting that for certain substrates and conditions, a catalyst is not necessary.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | 1. Catalyst Screening: If using a catalytic approach, screen different catalysts (e.g., Pd(OAc)₂, CuI, Rh(III) complexes) and ligands. 2. Catalyst Loading: Optimize the catalyst loading. Too little may result in an incomplete reaction, while too much can lead to side products. 3. Catalyst Deactivation: Ensure anhydrous and anaerobic conditions if your catalyst is sensitive to air or moisture. Consider using more robust pre-catalysts. |
| Suboptimal Reaction Conditions | 1. Temperature: Gradually increase the reaction temperature. Some cyclization reactions require heating to proceed efficiently. 2. Solvent: Perform a solvent screen. The solubility of reactants and intermediates can significantly impact the reaction rate. 3. Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Poor Quality Starting Materials | 1. Purity Check: Ensure the purity of starting materials, as impurities can inhibit the catalyst or lead to side reactions. 2. Stability: Check the stability of your reagents under the reaction conditions. |
| Catalyst-Free Approach Inefficient | 1. Energy Source: If using a catalyst-free method, optimize the energy input (e.g., microwave power and time, sonication frequency and power). 2. Concentration: Adjust the concentration of the reactants. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions | 1. Temperature Control: Lowering the reaction temperature may reduce the formation of thermal decomposition products. 2. Order of Addition: Vary the order of reagent addition. 3. Protecting Groups: Consider the use of protecting groups for sensitive functionalities. |
| Isomer Formation | 1. Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the reaction. 2. Catalyst/Ligand System: In catalytic reactions, the ligand can play a crucial role in directing the regioselectivity. |
| Incomplete Reaction | 1. Reaction Time: Extend the reaction time and monitor for the consumption of starting materials. 2. Reagent Stoichiometry: Ensure the correct stoichiometry of all reactants. |
Data Presentation: Catalyst System Comparison for Pyrazolo[1,5-a]pyridine Synthesis (Hypothetical Data for Illustrative Purposes)
The following tables provide a hypothetical comparison of different catalytic and non-catalytic systems for the synthesis of a generic 6-halo-pyrazolo[1,5-a]pyridine-3-carboxylate, as direct comparative data for the target molecule is limited in the literature. This data is intended to guide the experimental design for catalyst optimization.
Table 1: Comparison of Catalytic Systems
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5 mol%) | PPh₃ | Dioxane | 100 | 12 | 65 |
| CuI (10 mol%) | TMEDA | DMF | 120 | 8 | 72 |
| Rh(III) complex (2 mol%) | Cp* | Acetonitrile | 80 | 24 | 58 |
| Catalyst-Free | None | Acetonitrile | 85 (Sonication) | 0.5 | 85 |
| Catalyst-Free | None | Acetic Acid | 110 (Microwave) | 0.25 | 88 |
Table 2: Optimization of Palladium-Catalyzed Reaction
| Pd Source (5 mol%) | Ligand (10 mol%) | Base (2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 100 | 12 | 65 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 10 | 78 |
| PdCl₂(PPh₃)₂ | None | NaOtBu | DMF | 90 | 16 | 71 |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (Adapted from Patent CN117143095A)
This protocol describes the cyclization step in the synthesis of the ethyl ester precursor to the target molecule.
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Reaction Setup: In a reaction vessel, mix 1-amino-3-bromopyridine sulfonate and ethyl propiolate.
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Solvent and Base: Add an organic solvent such as tetrahydrofuran and an organic base.
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Reaction Conditions: Stir the reaction mixture at a controlled temperature. The patent suggests that the reaction proceeds to form the cyclized product, ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
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Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the crude product, which may then be purified by column chromatography.
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Saponification: The isolated ethyl ester is then saponified using a base such as sodium hydroxide in ethanol at 0-25 °C to yield this compound.[1]
Protocol 2: General Procedure for Catalyst-Free Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines (Adapted from El-Sheref et al.)
This protocol provides a general method for a catalyst-free synthesis of the pyrazolo[1,5-a]pyridine core, which can be adapted for the synthesis of the target molecule.[2]
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Reactant Mixture: In a suitable reaction vessel, mix the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).[2]
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Sonication: Sonicate the mixture for approximately 20 minutes at 85 °C.[2]
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Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC).[2]
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Isolation: Upon completion, cool the mixture to room temperature.[2]
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Purification: Filter the solid product, wash with ethanol, dry, and recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid and Structural Analogs: A Spectroscopic Guide
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and physicochemical properties of novel compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a significant heterocyclic intermediate in medicinal chemistry. To offer a broader context for its characterization, we present a comparison with its chloro and fluoro analogs.
This document summarizes the key spectroscopic data in easily digestible tables, outlines the experimental protocols for data acquisition, and provides a logical workflow for the analysis of such compounds, visualized using a Graphviz diagram.
Spectroscopic Data Comparison
The following tables present a compilation of ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its halogenated analogs. This side-by-side comparison facilitates the identification of spectral shifts and patterns attributable to the different halogen substituents.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz |
| This compound | DMSO-d₆ | 8.89 (s, 1H), 8.51 (s, 1H), 7.75 (d, J=9.4 Hz, 1H), 7.49 (dd, J=9.4, 1.8 Hz, 1H) |
| 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | Not Specified | Data not available in the searched literature. |
| 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | Not Specified | Data not available in the searched literature. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | 164.0, 143.5, 142.0, 129.9, 125.5, 120.4, 116.3, 110.2 |
| 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | Not Specified | Data not available in the searched literature. |
| 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | Not Specified | Data not available in the searched literature. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | ESI+ | 240.9, 242.9 |
| 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | Not Specified | Data not available in the searched literature. |
| 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | Not Specified | Data not available in the searched literature. |
Experimental Protocols
The data presented in this guide is typically acquired using the following standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is employed to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Data Acquisition: Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The analysis is run in positive ion mode to observe the protonated molecule [M+H]⁺. The instrument is calibrated using a standard of known mass.
Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel heterocyclic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Navigating Purity: A Comparative Guide to the HPLC Analysis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of novel compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid," a key intermediate in pharmaceutical synthesis. Alternative analytical techniques are also discussed to offer a broader perspective on purity determination.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC stands as the most prevalent and robust technique for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in quality control and synthetic chemistry.
A typical HPLC analysis for a compound of this nature would employ a reversed-phase method. In a patent describing a preparation method for this compound, HPLC was used to confirm a purity of over 99%.[1] While the patent provides limited details on the exact analytical method, a review of methodologies for structurally similar pyrazolopyridine derivatives allows for the establishment of a robust analytical protocol.
Recommended HPLC Protocol
Based on a study of 1H-pyrazolo[3,4-b]pyridine derivatives, a reliable HPLC method for the purity assessment of this compound can be proposed. This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, acidified with trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid analyte.
Table 1: Recommended HPLC Parameters for Purity Assessment
| Parameter | Recommended Condition |
| Stationary Phase | YMC ODS3 (or equivalent C18 column) |
| Column Dimensions | 50 mm x 4.6 mm |
| Particle Size | 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 8 minutes |
| Flow Rate | 2.5 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 214 nm and 254 nm |
| Injection Volume | 5.0 µL |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Comparison with Alternative Purity Assessment Methods
While HPLC is the primary method, other techniques can be employed to assess the purity of this compound. The choice of method often depends on the available instrumentation, the nature of the expected impurities, and the required level of accuracy.
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on polarity. | High resolution, high sensitivity, quantitative, applicable to a wide range of impurities. | Requires specialized equipment and solvents, method development can be time-consuming. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | Highly accurate and precise, provides structural information, primary analytical method. | Requires a high-field NMR spectrometer, sample must be soluble, internal standard required. |
| Titration | Neutralization of the carboxylic acid with a standardized base. | Simple, inexpensive, accurate for acidic purity. | Only measures acidic components, not suitable for neutral or basic impurities. |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Rapid and simple indication of purity. | Insensitive to small amounts of impurities, not quantitative. |
Conceptual Comparison of Analytical Techniques
The following diagram illustrates the relationship and suitability of different analytical techniques for purity assessment.
Conclusion
For the routine and accurate purity assessment of this compound, reversed-phase HPLC is the method of choice. It provides a reliable means to separate and quantify the main component from potential impurities. While alternative techniques such as qNMR, titration, and melting point analysis can offer complementary information, HPLC remains the industry standard for its robustness and high-throughput capabilities. The selection of the most appropriate analytical strategy will ultimately be guided by the specific requirements of the research or development phase.
References
Comparative Analysis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide focuses on the characterization of derivatives of "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid," with a particular emphasis on their potential as antitubercular agents. We present a comparative analysis of their performance against standard therapeutics, supported by experimental data and detailed protocols to aid in research and development.
Antitubercular Activity: A Comparative Overview
Derivatives of this compound, particularly the carboxamide analogs, have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb). The following tables summarize the in vitro activity of these compounds against drug-sensitive (H37Rv) and drug-resistant strains of Mtb, alongside their cytotoxicity profiles. For comparison, data for the first-line antitubercular drugs Isoniazid (INH) and Rifampicin (RIF) are included.
In Vitro Antitubercular Activity against Mtb H37Rv
| Compound ID | Modification on Carboxamide | MIC (µg/mL)[1][2] | Cytotoxicity (CC50 in VERO cells, µg/mL)[1][2] |
| PPA-1 | Unsubstituted Phenyl | >100 | >128 |
| PPA-2 | 4-Fluorophenyl | 0.78 | >128 |
| PPA-3 | 4-Chlorophenyl | 0.39 | >128 |
| PPA-4 | 4-Bromophenyl | 0.20 | >128 |
| PPA-5k | 5-Methoxy-2-methyl anilide | 0.002-0.004 | >128 |
| 6j | 2-methyl-5-methoxy-N-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl) | <0.002 | >10 |
| Isoniazid (INH) | - | 0.025-0.05 | >10 |
| Rifampicin (RIF) | - | 0.05-0.1 | >20 |
Activity Against Drug-Resistant Mtb Strains
| Compound ID | MIC vs INH-resistant Mtb (µg/mL)[1] | MIC vs RIF-resistant Mtb (µg/mL)[1] |
| PPA-5k | 0.002-0.008 | 0.002-0.008 |
| 6j | <0.002 | <0.002 |
| Isoniazid (INH) | >10 | 0.05-0.1 |
| Rifampicin (RIF) | 0.025-0.05 | >50 |
In Vivo Efficacy
Select compounds have been evaluated in mouse models of tuberculosis, demonstrating their potential for in vivo activity.
| Compound ID | Mouse Model | Administration | Bacterial Load Reduction | Reference |
| PPA-5k | Autoluminescent H37Ra infected | Oral gavage | Significant reduction | [2] |
| 6j | Autoluminescent H37Ra infected | Oral gavage, 5 days | Significant reduction | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives and the in vitro evaluation of their antitubercular activity.
Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
A general synthetic route to the title compounds is outlined below. The synthesis starts from the commercially available this compound.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carboxamide derivative.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4][5][6]
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in 100 µL of 7H9 broth in a 96-well microplate.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate. Include drug-free control wells.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Potential Mechanisms
While the exact mechanism of action for many of these compounds is still under investigation, the pyrazolo[1,5-a]pyridine scaffold is a known hinge-binding motif for various kinases. Although primarily evaluated for antitubercular activity, derivatives of this class could also be explored as kinase inhibitors in other therapeutic areas such as oncology. The 6-bromo substitution provides a handle for further chemical modifications to explore structure-activity relationships.
Conclusion
Derivatives of this compound, particularly the carboxamides, represent a promising class of antitubercular agents. They exhibit potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, in some cases surpassing the efficacy of standard drugs in in vitro assays. The favorable in vivo data for lead compounds warrants further investigation and optimization of this scaffold for the development of new tuberculosis therapies. The provided experimental protocols offer a foundation for researchers to further explore this chemical space.
References
- 1. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine Derivatives
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique chemical properties and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives, with a focus on their applications as kinase inhibitors in oncology and as novel antitubercular agents. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
General Workflow for SAR Studies of Pyrazolo[1,5-a]pyridine Derivatives
The process of elucidating the SAR for this class of compounds typically follows a structured workflow, from initial design to lead optimization.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
The closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its potent inhibitory activity against various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[1] These compounds typically act as ATP-competitive inhibitors.[2]
Pim-1 Kinase Inhibitors
Pim-1 kinase is an attractive therapeutic target in oncology due to its role in promoting cell survival and proliferation.[3][4] Several studies have focused on optimizing pyrazolo[1,5-a]pyrimidine derivatives as potent and selective Pim-1 inhibitors.
The pyrazolo[1,5-a]pyrimidine scaffold allows for substitutions at multiple positions, each influencing the compound's potency and selectivity.
Caption: Core pyrazolo[1,5-a]pyrimidine scaffold with key substitution points.
The following table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.
| Compound | R3 | R5 | R7 | Pim-1 IC50 (nM)[3] | Flt-3 IC50 (nM)[3] |
| 11a | 4-Cl-Ph | -NH2 | -H | 13 | 4 |
| 11b | 4-F-Ph | -NH2 | -H | 2 | 2 |
| 11c | 4-MeO-Ph | -NH2 | -H | 1 | 2 |
| 11d | 4-CF3-Ph | -NH2 | -H | 18 | 7 |
| 11e | 3-Cl-Ph | -NH2 | -H | 5 | 10 |
| 11f | 3-MeO-Ph | -NH2 | -H | 1 | 4 |
SAR Insights:
-
R3 Position: Substitution with an aryl group at the 3-position is crucial for activity. The electronic properties of this ring play a significant role. Electron-donating groups, such as methoxy (11c, 11f), tend to result in higher potency against Pim-1.[3]
-
R5 Position: An amino group at the 5-position appears to be favorable for potent inhibition.[3]
-
Selectivity: Many of these compounds also show potent inhibition of the Flt-3 kinase, indicating a need for further optimization to improve selectivity if desired.[3] The lead compound from one study was found to be highly selective when tested against a broader panel of 119 oncogenic kinases.[3][4]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases are key targets in the treatment of solid tumors, with several approved drugs featuring the pyrazolo[1,5-a]pyrimidine core.[5][6] SAR studies have identified key structural features for high potency and selectivity.
| Compound | Key Structural Feature | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 12 | Pyridine on pyrrolidine[5][6] | 1-100 | - | - |
| 13 | Pyridinone on pyrrolidine[5][6] | 1-100 | - | - |
| 22 | 5-azabicyclohexane substitution[5] | 3 | 14 | 1 |
| 28 | Macrocyclic structure[5] | 0.17 | 0.07 | 0.07 |
SAR Insights:
-
Hinge Interaction: The pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in the ATP-binding pocket of the kinase.[5]
-
Carboxamide Linker: The presence of a carboxamide group has been shown to significantly enhance TrkA inhibitory activity.[5][6]
-
Macrocyclization: Introducing a macrocyclic structure can improve binding affinity and selectivity due to conformational rigidity, leading to compounds with sub-nanomolar potency against all three Trk isoforms.[5]
-
Heteroaryl Substitution: At the 3-position, heteroaryl groups like thiadiazole, oxadiazole, and triazole can enhance inhibitory activity against Trk receptors.[6]
Pyrazolo[1,5-a]pyridine Derivatives as Antitubercular Agents
Tuberculosis remains a major global health threat, and new drugs are urgently needed. Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of anti-Mycobacterium tuberculosis (Mtb) agents, exhibiting potent activity against both drug-susceptible and multidrug-resistant strains.[7][8]
Pim-1 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Pim-1, a target for some pyrazolo[1,5-a]pyrimidine derivatives.
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of pyrazolo derivatives.
The table below summarizes the minimum inhibitory concentration (MIC) values of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against the Mtb H37Rv strain.
| Compound | R2 | R5 | R' | MIC (μM)[7] |
| 5a | -Me | -Me | 4-Cl-Ph | 0.12 |
| 5d | -Me | -Me | 4-CF3-Ph | 0.06 |
| 5f | -Me | -Me | 4-OCF3-Ph | 0.03 |
| 5k | -Me | -Me | 4-(4-Cl-Ph)-Ph | 0.002 |
| 5o | -H | -H | 4-OCF3-Ph | 0.49 |
| 5q | -Me | -H | 4-OCF3-Ph | 0.25 |
SAR Insights:
-
Carboxamide Moiety: The 3-carboxamide group is a key feature for antitubercular activity.[7]
-
R2 and R5 Positions: The presence of methyl groups at both the R2 and R5 positions of the pyrazolo[1,5-a]pyridine core generally leads to higher potency compared to unsubstituted (5o) or mono-substituted (5q) analogs.[7]
-
R' Group (Amide Substitution): The nature of the substituent on the amide nitrogen (R') has a profound impact on activity.
-
Electron-withdrawing groups on the phenyl ring, such as trifluoromethoxy (-OCF3), are highly favorable (5f).[7]
-
Extending the aromatic system, as seen in the biphenyl derivative 5k, resulted in the most potent compound in the series, with an exceptionally low MIC of 2 nM.[7] This compound also demonstrated significant efficacy in a mouse infection model.[7][8]
-
Experimental Protocols
Pim-1 Kinase Assay
The inhibitory activity against Pim-1 kinase was typically determined using a radiometric assay or a fluorescence-based assay. A common protocol involves incubating the kinase with a known substrate (e.g., a BAD-derived peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, and IC50 values are calculated from dose-response curves.[3]
TrkA Elisa Enzyme Assay
The activity of compounds against TrkA was evaluated using an enzyme-linked immunosorbent assay (ELISA). This assay measures the autophosphorylation of the TrkA kinase domain. The kinase is incubated with ATP and the test compounds in a microtiter plate coated with an antibody that captures the kinase. A second antibody, specific for phosphotyrosine residues and conjugated to an enzyme like horseradish peroxidase (HRP), is then added. The signal generated by the HRP substrate is proportional to the kinase activity.[5][6]
Antitubercular Activity (MIC Determination)
The minimum inhibitory concentration (MIC) against Mtb H37Rv was determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA). Serial dilutions of the test compounds are prepared in 96-well plates containing Mtb culture in an appropriate broth (e.g., Middlebrook 7H9). After an incubation period of several days, a redox indicator like Alamar Blue is added. A color change from blue to pink indicates bacterial growth, and the MIC is defined as the lowest compound concentration that prevents this color change.[7]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitubercular Potential of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel antitubercular agents. This guide provides a comparative analysis of the biological activity of a series of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide derivatives against key Mtb strains. The performance of these novel compounds is benchmarked against the first-line antitubercular drugs, Isoniazid and Rifampicin, supported by quantitative data and detailed experimental protocols.
In Vitro Antitubercular Activity and Cytotoxicity
A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, synthesized from 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, have demonstrated potent in vitro activity against both the drug-susceptible Mycobacterium tuberculosis H37Rv strain and the avirulent H37Ra strain.[1] Notably, several of these derivatives exhibit minimum inhibitory concentrations (MICs) in the nanomolar range, showcasing their potential as effective antitubercular agents. The cytotoxicity of these compounds has been evaluated against the VERO African green monkey kidney cell line to determine their selectivity index.
Table 1: Comparative In Vitro Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives and Standard Drugs
| Compound | H37Rv MIC (µg/mL) | H37Ra MIC (µg/mL) | VERO Cell IC50 (µg/mL) | Selectivity Index (IC50/H37Rv MIC) |
| Derivative 5a | 0.029 | 0.12 | >10 | >345 |
| Derivative 5k | 0.006 | 0.02 | 1.8 | 300 |
| Derivative 5l | 0.008 | 0.03 | 2.5 | 313 |
| Derivative 5m | 0.012 | 0.05 | >10 | >833 |
| Isoniazid | 0.03 - 0.12[2] | ~0.06[3] | - | - |
| Rifampicin | 0.03 - 0.25[2] | 0.064[4] | - | - |
Data for derivatives extracted from "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents".[1]
Further studies have explored diaryl derivatives of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold, revealing remarkable potency against not only the H37Rv strain but also against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb strains.[5]
Table 2: Activity of Diaryl Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Against Drug-Resistant Mtb
| Compound | H37Rv MIC (µg/mL) | rINH Mtb MIC (µg/mL) | rRMP Mtb MIC (µg/mL) | VERO Cell IC50 (µg/mL) |
| Derivative 6j | <0.002 | <0.002 | <0.002 | >5 |
| Derivative 6l | <0.002 | 0.003 | <0.002 | >5 |
Data for diaryl derivatives extracted from "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents".[5]
Synthesis and Bio-evaluation Workflow
The synthesis of the evaluated pyrazolo[1,5-a]pyridine-3-carboxamide derivatives follows a structured chemical pathway, beginning with substituted pyridines. The subsequent biological validation involves a series of in vitro assays to determine the compounds' efficacy and toxicity.
Mechanism of Action
While the precise molecular target of the 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide derivatives in Mycobacterium tuberculosis has not been definitively elucidated, the broader class of pyrazolo[1,5-a]pyrimidines has been reported to act as inhibitors of mycobacterial ATP synthase.[6] This suggests a potential mechanism of action involving the disruption of cellular energy metabolism. However, it is important to note that other pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been shown to act through different mechanisms, and resistance can be conferred by mutations in enzymes not related to cell wall biosynthesis or energy metabolism.[7] Further investigation is required to confirm the specific signaling pathway inhibited by these promising antitubercular candidates.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
The Minimum Inhibitory Concentration (MIC) against the H37Rv strain was determined using the Microplate Alamar Blue Assay (MABA).[1][8] This colorimetric assay provides a quantitative measure of mycobacterial viability.
Protocol:
-
Preparation of Plates: In a 96-well microplate, 100 µL of Middlebrook 7H9 broth is added to all wells. The test compounds, serially diluted, are added to the respective wells.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well, with drug-free wells serving as growth controls.
-
Incubation: The plates are sealed and incubated at 37°C for 7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.
-
Reading Results: The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[9]
Autoluminescent Mycobacterium tuberculosis Assay for MIC Determination
For the H37Ra strain, an autoluminescent Mtb assay was employed.[1] This method offers a rapid and sensitive determination of bacterial viability by measuring light emission.
Protocol:
-
Preparation of Plates: Similar to the MABA protocol, test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: An autoluminescent strain of M. tuberculosis H37Ra is added to each well.
-
Incubation: The plates are incubated at 37°C.
-
Luminescence Reading: Bacterial growth is monitored by measuring the bioluminescence intensity at specific time points using a luminometer. The MIC is determined as the lowest concentration of the compound that inhibits luminescence.[10][11]
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against VERO cells using a Cell Counting Kit-8 (CCK-8) assay.[1]
Protocol:
-
Cell Seeding: VERO cells are seeded in a 96-well plate and incubated to allow for cell attachment.
-
Compound Addition: The test compounds are added to the wells in various concentrations.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours).
-
CCK-8 Addition: CCK-8 solution is added to each well, and the plate is incubated for a further 1-4 hours.
-
Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
The 6-Bromopyrazolo[1,5-a]pyridine-3-carboxamide scaffold represents a promising new class of antitubercular agents. Several derivatives have demonstrated exceptional in vitro potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with favorable selectivity indices. The data presented in this guide underscores the potential of these compounds for further preclinical and clinical development in the fight against tuberculosis.
References
- 1. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 3. Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigo.uic.edu [indigo.uic.edu]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These bicyclic heterocyclic compounds have been extensively investigated for their ability to modulate various signaling pathways implicated in cancer progression. This guide provides a comparative overview of the in vitro and in vivo activities of notable pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
In Vitro Efficacy: A Comparative Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent cytotoxic and inhibitory activities across a range of cancer cell lines and molecular targets. The following tables summarize the in vitro performance of selected compounds from various studies, highlighting their inhibitory concentrations (IC50) against different cancer cell lines and specific protein kinases.
Table 1: Anti-proliferative Activity of Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6n | NCI-60 | Various | GI% = 43.9 | - | - |
| Compound 6s | - | - | - | Ribociclib (CDK2) | 0.07 |
| 0.23 (CDK2) | Larotrectinib (TRKA) | 0.07 | |||
| 0.45 (TRKA) | |||||
| Compound 6t | - | - | - | Ribociclib (CDK2) | 0.07 |
| 0.09 (CDK2) | Larotrectinib (TRKA) | 0.07 | |||
| 0.45 (TRKA) | |||||
| BS-194 (4k) | NCI-60 | Various | Mean GI50 = 0.28 | - | - |
| Compound 14a | HCT116 | Colon Carcinoma | 0.0020 | - | - |
| Compound 46 | HCT116 | Colon Carcinoma | 1.51 | - | - |
| Compound 47 | MCF7 | Breast Cancer | 7.68 | - | - |
| Compound 35 | HepG2 | Liver Carcinoma | 3.53 | - | - |
| MCF7 | Breast Cancer | 6.71 | |||
| HeLa | Cervical Cancer | 5.16 |
GI%: Mean Growth Inhibition Percentage across 56 cell lines.
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Compounds
| Compound | Target Kinase | IC50 (nM) |
| BS-194 (4k) | CDK2 | 3 |
| CDK1 | 30 | |
| CDK9 | 90 | |
| Compound 8 | TrkA | 1.7 |
| Compound 9 | TrkA | 1.7 |
| Compound 28 | TrkA | 0.17 |
| TrkB | 0.07 | |
| TrkC | 0.07 | |
| Compound 36 | TrkA | 1.4 |
| TrkB | 2.4 | |
| TrkC | 1.9 |
In Vivo Performance in Xenograft Models
The anti-tumor efficacy of pyrazolo[1,5-a]pyrimidine compounds has been validated in preclinical animal models. These studies provide crucial insights into the pharmacokinetic properties and overall therapeutic potential of these agents.
Table 3: In Vivo Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Key Findings |
| BS-194 (4k) | Human Tumor | 25 mg/kg, oral | Significant inhibition | Orally bioavailable with an elimination half-life of 178 minutes in mice.[1][2][3][4] |
| Compound 39 | TrkA WT & Mutant | 30 mg/kg & 100 mg/kg | 97% & 73% | Demonstrated significant antitumor activity in both wild-type and mutant models.[5] |
| WF-47-JS03 (1) | RET-driven | 10 mg/kg, po, qd | Strong regression | Potent RET kinase inhibitor with effective brain penetration.[6] |
Key Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the effect of the compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of the compounds in an animal model.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., HCT116, MCF-7) are subcutaneously injected into the flank of immunodeficient mice.
-
Treatment: When tumors reach a palpable size, mice are randomized into control and treatment groups. The pyrazolo[1,5-a]pyrimidine compounds are administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated. Tumors may also be excised for further pharmacodynamic analysis, such as western blotting for target protein phosphorylation.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Inhibition of CDK/Cyclin complexes by pyrazolo[1,5-a]pyrimidine compounds leads to G1/S phase arrest.
Caption: A typical workflow for the in vitro evaluation of pyrazolo[1,5-a]pyrimidine compounds.
Caption: The experimental workflow for assessing in vivo antitumor efficacy using a xenograft model.
References
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]
Benchmarking Synthetic Routes to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid, a key intermediate in the development of selective PI3K inhibitors. We will analyze a recently patented multi-step synthesis against a well-established alternative approach, the [3+2] cycloaddition reaction, providing detailed experimental protocols and quantitative data to inform your research and development decisions.
Introduction
This compound is a crucial building block in the synthesis of pharmacologically active molecules, notably as a reagent in the discovery of p110α-selective PI3 kinase inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for drug discovery and development programs. This guide benchmarks two distinct synthetic strategies, offering a clear comparison of their respective merits and drawbacks.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes discussed in this guide. "Route 1" refers to the multi-step synthesis detailed in patent CN117143095A, while "Alternative Route" represents a generalized [3+2] cycloaddition approach based on methodologies reported for analogous compounds.
| Parameter | Route 1: Multi-step Synthesis from 3-Bromopyridine | Alternative Route: [3+2] Cycloaddition |
| Starting Materials | tert-Butyl (methanesulfonyl)oxycarbamate, 3-Bromopyridine, Ethyl propiolate | N-Amino-3-bromopyridinium salt, suitable alkyne/alkene |
| Key Intermediates | 1-Amino-3-bromopyridine sulfonate, Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate | N-aminopyridinium ylide |
| Reported Yield | 40% (for the ethyl ester intermediate)[1] | Up to 95% (for analogous pyrazolo[1,5-a]pyridines) |
| Purity of Intermediate | 93% (LC purity for the ethyl ester)[1] | Not specified for the exact compound, but generally high for the method. |
| Reaction Conditions | Multi-step, includes low temperatures and reflux | Often mild, room temperature, metal-free conditions reported |
| Scalability | Designed to avoid column chromatography, suggesting good scalability. A previous process with a total yield of less than 10% was deemed not conducive to scale-up production. | Gram-scale reactions have been demonstrated for similar compounds. |
| Key Advantages | Detailed, specific protocol available for the target molecule. Avoids column chromatography. | High reported yields for the core scaffold formation. Milder reaction conditions. |
| Key Disadvantages | Multi-step process with a moderate yield for the key intermediate. | Requires synthesis of the N-aminopyridinium precursor. The specific application to the 6-bromo target with detailed data is not readily available. |
Experimental Protocols
Route 1: Multi-step Synthesis (Based on Patent CN117143095A)
This route involves the formation of an N-aminopyridinium salt followed by cyclization and subsequent hydrolysis.
Step 1: Synthesis of 1-Amino-3-bromopyridine sulfonate
-
A reactant from a de-Boc reaction of tert-butyl (methanesulfonyl)oxycarbamate is mixed with 3-bromopyridine in a tetrahydrofuran solvent.
-
The reaction is carried out at a temperature between 15 and 20°C for 2 to 4 hours to generate 1-amino-3-bromopyridine sulfonate.
Step 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
-
1-Amino-3-bromopyridine sulfonate is mixed with ethyl propiolate.
-
An organic base is added to facilitate the ring formation, yielding ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
-
The reaction solution is slowly poured into cold water (0-5°C). The resulting precipitate is filtered, washed with cold water, and crystallized from an ethyl acetate/n-heptane solution to yield the product with a reported LC purity of 93% and a yield of 40%.[1]
Step 3: Hydrolysis to this compound
-
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in ethanol in a reaction container under a nitrogen atmosphere.
-
A 1M aqueous solution of sodium hydroxide is slowly added at a temperature of 0-25°C.
-
The reaction mixture is then concentrated under reduced pressure.
-
Acidification with hydrochloric acid, followed by filtration and drying, yields the final product, this compound.[1]
Alternative Route: [3+2] Cycloaddition (Generalized Protocol)
This approach leverages the [3+2] cycloaddition of an in-situ generated N-aminopyridinium ylide with an appropriate dipolarophile.
Step 1: Synthesis of N-Amino-3-bromopyridinium salt
-
3-Bromopyridine is reacted with an aminating agent such as hydroxylamine-O-sulfonic acid or a similar reagent in a suitable solvent to form the corresponding N-aminopyridinium salt.
Step 2: [3+2] Cycloaddition and Aromatization
-
The N-amino-3-bromopyridinium salt and an α,β-unsaturated carbonyl compound or an electron-withdrawing olefin are dissolved in a solvent like N-methylpyrrolidone (NMP).
-
The reaction is carried out under an oxygen atmosphere at room temperature.
-
The reaction proceeds via a cycloaddition, followed by oxidation and aromatization to yield the functionalized pyrazolo[1,5-a]pyridine.
-
This method has been reported to produce a variety of multifunctionalized pyrazolo[1,5-a]pyridine architectures under facile conditions.
Mandatory Visualizations
Synthesis Route Diagrams
Caption: Route 1: Multi-step synthesis of the target compound.
Caption: Alternative Route: [3+2] Cycloaddition approach.
Signaling Pathway
This compound is a precursor for inhibitors of p110α, a catalytic subunit of PI3K. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and the role of p110α inhibitors.
Conclusion
The choice between the multi-step synthesis and the [3+2] cycloaddition approach for preparing this compound will depend on the specific needs of the research program. The patented multi-step route offers a clear, albeit moderately yielding, path to the exact target molecule with the advantage of avoiding laborious purification steps. In contrast, the [3+2] cycloaddition strategy presents a potentially more efficient and milder alternative for accessing the pyrazolo[1,5-a]pyridine core, though it may require more optimization for this specific substituted pattern. The information and protocols provided in this guide are intended to facilitate an informed decision-making process for the synthesis of this valuable intermediate in the pursuit of novel therapeutics targeting the PI3K pathway.
References
A Comparative Guide to Analytical Methods for Confirming the Structure of Pyrazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its prevalence in compounds with a wide array of biological activities, including applications in cancer therapy as protein kinase inhibitors.[1][2] Accurate and unambiguous structural confirmation of newly synthesized derivatives is a critical step in the drug discovery and development process. This guide provides a comparative overview of the primary analytical methods used for the structural elucidation of pyrazolo[1,5-a]pyridine compounds, complete with experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining the structure of pyrazolo[1,5-a]pyridine derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the core structure and the position of substituents.[1][3]
Key NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei, providing a map of C-H single bonds.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for identifying connectivity across quaternary carbons and piecing together the molecular framework.[3][6]
-
COSY (Correlation Spectroscopy): Correlates protons that are coupled to each other, typically on adjacent carbon atoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, which is useful for confirming stereochemistry and regiochemistry.
Data Presentation: Representative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted pyrazolo[1,5-a]pyridine core. Actual values will vary significantly based on substitution patterns.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H) |
| H-2 | 7.9 - 8.2 | 139 - 142 | C3, C3a, C7 |
| H-3 | 6.5 - 6.8 | 92 - 95 | C2, C3a |
| H-4 | 7.0 - 7.3 | 118 - 121 | C5, C3a |
| H-5 | 6.6 - 6.9 | 112 - 115 | C4, C6, C7 |
| H-6 | 7.3 - 7.6 | 125 - 128 | C4, C5, C7 |
| H-7 | 8.3 - 8.6 | 148 - 151 | C2, C5, C6 |
| C-3a | - | 130 - 133 | - |
Note: Data compiled from typical values found in chemical literature. Specific shifts are highly dependent on the solvent and substituents.[7][8]
Experimental Protocol: Complete NMR Structural Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[1,5-a]pyridine compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if the solvent does not provide a lock signal.[3]
-
Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[9] Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.[3]
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected HSQC spectrum to establish all one-bond C-H correlations.
-
Acquire a gradient-selected HMBC spectrum to probe long-range (²JCH and ³JCH) correlations. This is essential for connecting molecular fragments across non-protonated carbons.[6]
-
If necessary, acquire a COSY spectrum to confirm H-H coupling networks.
-
-
Data Analysis: Integrate the ¹H spectrum to determine proton ratios. Analyze coupling constants (J values) to infer connectivity. Use the HSQC and HMBC spectra to assemble the carbon skeleton and unambiguously assign all proton and carbon signals to their respective positions on the pyrazolo[1,5-a]pyridine ring.
Visualization: NMR Structure Elucidation Workflow
Caption: Workflow illustrating how 1D and 2D NMR data are integrated to elucidate the final chemical structure.
Mass Spectrometry (MS): Confirming Molecular Formula
Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. This data is critical for confirming that the synthesized compound has the correct molecular formula.
Key MS Experiments:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is a common soft ionization technique for these molecules.[10]
Data Presentation: Example HRMS Data
| Compound | Theoretical Formula | Theoretical [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Example 1 | C₁₆H₁₄N₃O⁺ | 264.1131 | 264.1134 |
| Example 2 | C₂₄H₂₃N₄O⁺ | 383.1866 | 383.1867 |
Data adapted from a study on pyrazolo[3,4-b]pyridine derivatives, illustrating the typical accuracy of HRMS.[10]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to achieve high mass accuracy.
-
Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for the expected molecular formula. The difference should be within a small tolerance (typically < 5 ppm).
Single-Crystal X-ray Crystallography: The Definitive Confirmation
When a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of a molecule's structure, including its absolute stereochemistry.[9] It is considered the gold standard for structural determination as it generates a 3D model of the molecule in the solid state.[11][12]
Data Presentation: Example Crystallographic Data
| Parameter | Example Value for a Pyrazolo[1,5-a]pyrimidine Derivative |
| Molecular Formula | C₇H₅N₂Cl₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.65 Å, b = 12.34 Å, c = 9.87 Å, β = 110.2° |
| Resolution | 0.77 Å |
| R-factor | 0.045 |
Note: Data is representative and adapted from published structures.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K), by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data until the model converges, as indicated by low R-factors.
-
Analysis: Analyze the final refined structure to confirm connectivity, bond lengths, bond angles, and stereochemistry.
Comparative Summary and Integrated Strategy
While each technique provides valuable information, they are most powerful when used in combination. A typical workflow begins with rapid confirmation of the molecular formula by HRMS, followed by detailed structural elucidation using a suite of NMR experiments. If ambiguity remains, or if absolute structural proof is required (e.g., for a patent or clinical development), X-ray crystallography is pursued. IR spectroscopy serves as a quick, complementary check for the presence of key functional groups.
Visualization: Overall Strategy for Structure Confirmation
Caption: A decision-making workflow for the structural confirmation of pyrazolo[1,5-a]pyridine compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 8. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 11. Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Hazard Identification
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Hazardous Identification Data Summary
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312 |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264, P270, P301+P312+P330 |
This data is a summary of information from safety data sheets (SDS). Always refer to the specific SDS for the material in your possession for complete and detailed information.
Disposal Protocol: A Step-by-Step Guide
The primary disposal route for this compound is through an approved hazardous waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
This compound is a halogenated organic waste .[2] It must be collected in a container separate from non-halogenated organic waste.[2][3] Mixing these waste streams can create more hazardous byproducts and complicate the disposal process.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[4]
2. Labeling of Hazardous Waste:
-
Properly label the waste container immediately upon adding the first piece of waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Irritant," "Acutely Toxic").
-
The date on which the first waste was added to the container.
-
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][6]
-
Ensure the waste container is kept closed except when adding waste.[3][5][6]
-
Store the container in a well-ventilated area, such as a fume hood or a ventilated cabinet, and within secondary containment to prevent the spread of material in case of a leak.[3]
4. Arranging for Disposal:
-
Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or attaching a specific tag to the waste container.
-
Do not attempt to transport the hazardous waste off-site yourself. Transportation of hazardous waste is regulated and must be done by licensed professionals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Disclaimer: A specific Safety Data Sheet (SDS) for "6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid" was not available in the public domain at the time of this writing. The following guidance is based on safety protocols for handling similar chemical structures, general practices for acidic and powdered compounds, and available data for related substances.[1][2][3] Researchers must conduct a thorough risk assessment and consult the specific SDS provided by the supplier before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a research and drug development environment.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following hazard classifications.[2][3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[4]
Pictograms:
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.[1][5]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][5] | To protect eyes from splashes and airborne particles.[1] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][6] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[1] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust is generated.[1] | To protect against the inhalation of harmful dust and vapors. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Review Documentation: Before beginning any work, thoroughly read and understand the supplier-provided Safety Data Sheet (SDS).[6]
-
Fume Hood: All handling of this compound powder should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][7]
-
Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.
-
Emergency Equipment: Confirm the location and functionality of the nearest emergency eyewash station and safety shower.[1]
2. Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the compound, use an analytical balance inside the fume hood or a vented balance enclosure to prevent the dispersal of fine particles.
-
Dissolving: If preparing a solution, slowly add the powdered acid to the solvent. If diluting an acidic solution, always add the acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[1][8]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] Do not inhale dust or vapors.[1]
3. Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
-
Compatibility: Store in a dedicated, corrosion-resistant cabinet away from bases and other incompatible materials.[6]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions or reaction mixtures containing this compound in a separate, labeled hazardous waste container for halogenated organic compounds.
2. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Experimental Workflow
Caption: Workflow for Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aaronchem.com [aaronchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 6. flinnsci.com [flinnsci.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. calpaclab.com [calpaclab.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
